molecular formula C4H9NO2S B1656283 N-ethylethenesulfonamide CAS No. 51980-18-8

N-ethylethenesulfonamide

Cat. No.: B1656283
CAS No.: 51980-18-8
M. Wt: 135.19 g/mol
InChI Key: HHZGSWYRSQTJHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethylethenesulfonamide is a chemical compound belonging to the sulfonamide class, intended for research and development purposes in a laboratory setting only. Sulfonamides are a significant class of synthetic compounds with a wide range of biological activities. Historically, they were the first class of synthetic antibiotics and function by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . Beyond antimicrobial applications, sulfonamide structures are also explored in areas such as chemical biology as molecular probes and in organic synthesis as building blocks. Researchers utilize this compound for its potential applications in developing novel therapeutic agents and studying biochemical pathways. Like many specialized research compounds, its solubility and stability can be key parameters for experimental design . This product is strictly for research use and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-3-5-8(6,7)4-2/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZGSWYRSQTJHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579382
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51980-18-8
Record name N-Ethylethenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-ethylethenesulfonamide: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Sulfonamide Moiety and the Emergence of Vinylsulfonamides

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] This moiety's prevalence stems from its ability to mimic the transition state of various enzymatic reactions and its capacity to engage in crucial hydrogen bonding interactions within biological targets. A particularly reactive and intriguing subclass of these compounds is the vinylsulfonamides. Characterized by a sulfonyl group directly attached to a carbon-carbon double bond, vinylsulfonamides are potent electrophiles, capable of undergoing Michael addition with nucleophilic residues in proteins. This reactivity has positioned them as valuable "warheads" for the design of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts.[2][3]

N-ethylethenesulfonamide, the subject of this technical guide, is a specific N-alkylated vinylsulfonamide. While not as extensively documented as some of its more complex analogues, its fundamental structure provides a valuable scaffold for understanding the core principles of this class of compounds and serves as a versatile building block in synthetic and medicinal chemistry. This guide will provide a comprehensive overview of the chemical structure, physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of an ethyl group attached to the nitrogen atom of an ethenesulfonamide core. The presence of the vinyl group renders the β-carbon electrophilic, primed for nucleophilic attack.

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound, including some estimated values based on its close analog, N-methylethenesulfonamide, is presented in the table below.[4]

PropertyValueData Source
IUPAC Name This compoundInferred from N-methylethenesulfonamide[4]
Molecular Formula C4H9NO2SCalculated
Molecular Weight 135.18 g/mol Calculated
CAS Number Not available-
XLogP3-AA (Estimated) ~0.2Estimated based on N-methylethenesulfonamide[4]
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 2Calculated
Polar Surface Area 54.6 ŲEstimated based on N-methylethenesulfonamide[4]

Spectroscopic Properties (Hypothesized)

  • ¹H NMR: The spectrum would be expected to show a characteristic ABC system for the vinyl protons, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons. The NH proton would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the two sp² hybridized carbons of the vinyl group and the two sp³ hybridized carbons of the ethyl group would be expected.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch, C=C stretch of the vinyl group, and the asymmetric and symmetric S=O stretches of the sulfonamide group.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 135.18, with characteristic fragmentation patterns corresponding to the loss of the ethyl group and other fragments.

Synthesis of this compound

A plausible and straightforward synthetic route to this compound involves the reaction of ethenesulfonyl chloride with ethylamine. This is a standard method for the formation of N-alkylsulfonamides.[5] The lone pair of electrons on the nitrogen of ethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][7]

G Reactants Ethenesulfonyl Chloride + Ethylamine Reaction Nucleophilic Acyl Substitution Reactants->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Triethylamine) to scavenge HCl Base->Reaction Workup Aqueous Workup (e.g., wash with water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethenesulfonyl chloride

  • Ethylamine (2.0 M solution in THF or as a neat liquid)

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of ethenesulfonyl chloride (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Slowly add a solution of ethylamine (1.1 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Reactivity and Mechanistic Insights: The Vinylsulfonamide as a Covalent Warhead

The key to the utility of this compound in a biological context is the electrophilicity of the vinyl group. It acts as a Michael acceptor, readily undergoing conjugate addition with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[3][8] This reaction is typically irreversible and forms a stable covalent bond between the small molecule and the protein target.

The reactivity of vinylsulfonamides is generally greater than that of the more commonly used acrylamide warheads.[2][3] This heightened reactivity can be advantageous for targeting less nucleophilic residues or for achieving rapid and complete target engagement. The N-ethyl substituent, being an electron-donating group, may slightly modulate the electrophilicity of the vinyl group compared to an unsubstituted vinylsulfonamide.

G Inhibitor This compound (Covalent Inhibitor) Binding Non-covalent Binding (Initial Recognition) Inhibitor->Binding Protein Target Protein (with nucleophilic Cysteine residue) Protein->Binding Reaction Michael Addition (Nucleophilic attack by Cysteine thiol) Binding->Reaction Adduct Covalent Inhibitor-Protein Adduct (Irreversible Inhibition) Reaction->Adduct

Caption: Mechanism of covalent protein inhibition by this compound.

Applications in Research and Drug Development

The vinylsulfonamide moiety is increasingly being incorporated into sophisticated molecules for various applications in drug discovery and chemical biology.

  • Targeted Covalent Inhibitors: The primary application of vinylsulfonamides is in the design of targeted covalent inhibitors. By attaching the this compound "warhead" to a molecular scaffold that provides selectivity for a specific protein target, researchers can create highly potent and selective inhibitors.[3][9]

  • Chemical Probes: this compound and its derivatives can be used as chemical probes to identify and study the function of proteins with reactive cysteine residues. This is a key strategy in activity-based protein profiling (ABPP).

  • Bioconjugation: The reactivity of the vinylsulfonamide group makes it a useful tool for bioconjugation, allowing for the covalent attachment of molecules to proteins or other biomolecules.[10]

  • Synthetic Building Block: this compound can serve as a versatile intermediate in organic synthesis, providing a platform for the construction of more complex molecules with diverse biological activities.

Safety and Handling

As with any reactive chemical, appropriate safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood.

  • Handling: Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Perspectives

This compound, while a simple molecule, embodies the key chemical properties that make the vinylsulfonamide class of compounds so compelling for modern drug discovery and chemical biology. Its straightforward synthesis and inherent reactivity as a Michael acceptor provide a foundation for the development of more complex and highly selective covalent probes and inhibitors.

Future research in this area will likely focus on the incorporation of the this compound moiety into larger, more complex molecular architectures to target specific proteins of therapeutic interest. Further elucidation of the precise reactivity profiles of N-alkylated vinylsulfonamides will enable a more nuanced design of covalent inhibitors with tailored potencies and selectivities. As our understanding of the proteome and the role of specific cysteine residues in disease continues to grow, the strategic application of electrophilic warheads like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Exploratory Drug Science. [Link]

  • Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. National Center for Biotechnology Information. [Link]

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Center for Biotechnology Information. [Link]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society. [Link]

  • N-Methylethenesulfonamide. PubChem. [Link]

  • The structure of vinylsulfonamides 1-10. ResearchGate. [Link]

  • Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]

  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]

  • The reaction of benzenesulfonyl chloride and the primary amine group of... ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

Sources

Technical Guide: Vinyl Sulfonamide Michael Acceptor Mechanism in Covalent Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of targeted covalent inhibitors (TCIs) has necessitated a diversification of the "warhead" toolbox beyond the canonical acrylamide. Vinyl sulfonamides (


) represent a distinct class of Michael acceptors offering unique geometric and electronic properties. Unlike the planar carbonyl of acrylamides, the sulfonyl group introduces a tetrahedral geometry and a distinct dipole moment, allowing for the targeting of cysteines in spatially restricted or geometrically unique binding pockets.

This guide provides a rigorous mechanistic analysis of vinyl sulfonamides, detailing their tunable reactivity profiles, kinetic characterization protocols, and structural design considerations.

Mechanistic Foundations

The Electrophilic Warhead

The vinyl sulfonamide moiety functions as a "soft" electrophile. The reaction follows a 1,4-conjugate addition (Michael addition) mechanism where a nucleophilic cysteine thiolate (


) attacks the 

-carbon of the vinyl group.

Electronic Activation: The sulfonyl group (


) is a strong electron-withdrawing group (EWG) via induction (

) and resonance (

), lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene. However, the nitrogen atom attached to the sulfonyl group can modulate this electron deficiency through lone-pair donation, making the vinyl sulfonamide generally less reactive than a vinyl sulfone but often comparable to or slightly more reactive than an acrylamide, depending on N-substitution.
Reaction Trajectory

The transition state requires the alignment of the incoming nucleophile's HOMO with the alkene's LUMO (


).

MichaelAddition cluster_1 Product Cys Cysteine Thiolate (Nucleophile) TS Transition State (Tetrahedral Geometry) Cys->TS Attack on β-Carbon VS Vinyl Sulfonamide (Electrophile) VS->TS Adduct Thioether Adduct (Stable Covalent Bond) TS->Adduct Protonation of α-Carbon

Figure 1: Mechanism of thiol-Michael addition to a vinyl sulfonamide warhead.

Geometric Distinction

A critical differentiator is geometry. Acrylamides are planar (


 hybridized carbonyl). Vinyl sulfonamides possess a tetrahedral sulfur atom (

-like geometry), creating a "kink" in the linker. This allows vinyl sulfonamides to access cysteines that are positioned awkwardly relative to the binding pocket, where a planar acrylamide might suffer from steric clash.

Comparative Reactivity Profiling

Reactivity is not static; it is highly tunable based on substituents.[1][2][3] The intrinsic reactivity (


) must be balanced: too high leads to off-target toxicity (glutathione depletion), while too low leads to poor target occupancy.
The Reactivity Spectrum

Vinyl sulfonamides generally sit between acrylamides and vinyl sulfones in the electrophilicity hierarchy.[4]

Warhead ClassIntrinsic Reactivity (

)
Geometric CharacterReversibility
Vinyl Sulfone HighTetrahedralIrreversible
Vinyl Sulfonimidamide High/TunableTetrahedral (Chiral)Mostly Irreversible
Vinyl Sulfonamide Moderate/Tunable Tetrahedral Irreversible (mostly)
Acrylamide Low/ModeratePlanarIrreversible
2-Cyanoacrylamide HighPlanarReversible
Tuning Vectors

The reactivity of vinyl sulfonamides can be modulated through two primary vectors:

  • N-Substitution (Amidic Nitrogen):

    • Electron-withdrawing groups (e.g., aryl rings, acyl groups) on the nitrogen increase electrophilicity by pulling electron density away from the sulfur, further activating the alkene.

    • Alkyl groups on the nitrogen tend to decrease reactivity relative to N-aryl analogs.

  • 
    -Substitution (Alkene): 
    
    • Steric bulk at the

      
      -position (e.g., 
      
      
      
      -methyl) drastically reduces reactivity, often by orders of magnitude, preventing reaction with bulky protein nucleophiles while sometimes maintaining reactivity toward smaller thiols like GSH.

Experimental Protocols: Kinetic Assessment

To validate a vinyl sulfonamide design, one must determine its intrinsic reactivity half-life (


) using a Glutathione (GSH) assay. This is the gold standard for predicting metabolic stability and potential immunogenicity.
Protocol: GSH Reactivity Assay (LC-MS Method)

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of the warhead.

Reagents:

  • Phosphate Buffer (PBS), pH 7.4[2][5]

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin or Warfarin)

  • Test Compound (Vinyl Sulfonamide)[2][3][5][6][7]

Workflow:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of GSH in PBS.

  • Incubation: Dilute test compound to a final concentration of 10

    
    M in PBS (pH 7.4) containing 10% DMSO (to ensure solubility).
    
  • Initiation: Add GSH to a final concentration of 1 mM (100-fold excess creates pseudo-first-order conditions).

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Quench aliquots immediately with 1% Formic Acid in Acetonitrile containing the Internal Standard.

  • Analysis: Analyze via UHPLC-MS/MS. Monitor the depletion of the parent mass and the appearance of the GSH-adduct mass.[8]

Calculation: Plot


 vs. time. The slope of the line is 

.

Note: For highly reactive vinyl sulfonamides, NMR monitoring (Source 1.1) may be required if the reaction completes in <10 minutes.

ExperimentalWorkflow Step1 Compound Synthesis (Vinyl Sulfonamide Library) Step2 GSH Reactivity Assay (Intrinsic Reactivity Filter) Step1->Step2 Decision t1/2 Analysis Step2->Decision TooFast t1/2 < 15 min (High Toxicity Risk) Decision->TooFast Too Reactive TooSlow t1/2 > 24 hrs (Low Potency Risk) Decision->TooSlow Inert Optimal Optimal Window (t1/2: 1 - 10 hrs) Decision->Optimal Balanced Step3 Biochemical Assay (kinact/KI Determination) Optimal->Step3

Figure 2: Screening workflow for covalent inhibitor discovery.

Structural Biology & Design Considerations

When docking vinyl sulfonamides, standard rigid-receptor docking often fails because it does not account for the covalent bond formation.

Key Design Rules:

  • The "Tetrahedral Twist": Unlike the flat amide bond in ibrutinib, the sulfonamide sulfur is a chiral center if the two oxygen atoms were distinguishable (they are not, but the geometry is tetrahedral). This forces the

    
    -group attached to the nitrogen to project out of the plane of the vinyl group.
    
  • Distance Constraints: The sulfur atom is larger than carbon. The distance from the aromatic scaffold to the reactive

    
    -carbon is slightly longer in vinyl sulfonamides compared to acrylamides. Ensure the cysteine sulfur is within 3.5 Å of the 
    
    
    
    -carbon in the non-covalent docking pose.
  • Selectivity over Lysine: While vinyl sulfonamides are cysteine-selective, highly activated variants (e.g., N-acyl vinyl sulfonamides) can react with Lysine residues (Source 1.5). If the target cysteine is near a lysine, tune the reactivity down (e.g., using an alkyl-substituted sulfonamide) to maintain specificity.

Case Studies and Applications

Chemical Probes (ML 1-50)

Vinyl sulfonamides have been successfully deployed as chemical probes.[2][3][5][7] For example, the probe ML 1-50 utilizes a vinyl sulfonamide to target non-catalytic cysteines.[3][5] The study demonstrated that by varying the N-substituent, the probe could be tuned to react selectively with specific cysteine proteomes without the promiscuity associated with vinyl sulfones (Source 1.1).

Lysine Targeting

Recent work has shown that


-fluorovinylsulfonamides can target Lysine residues to form reversible covalent adducts.[2] This is a rare example of "reversible" vinyl sulfonamide chemistry, driven by the specific electronic perturbation of the fluorine atom (Source 1.5).

References

  • Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Source: Chemical Science (RSC), 2025. [Link]

  • GSH Reactivity Assay Protocol. Source: Domainex. [Link][8]

  • Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Source: Exploration of Drug Science, 2026. [Link][9]

  • β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile. Source: Journal of the American Chemical Society, 2025. [Link][2]

  • Vinyl sulfonamide synthesis for irreversible tethering. Source: Organic & Biomolecular Chemistry (NIH/PMC). [Link]

Sources

N-alkyl ethenesulfonamide stability in aqueous buffer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of N-Alkyl Ethenesulfonamides in Aqueous Buffer

Abstract

N-alkyl ethenesulfonamides, commonly referred to as vinyl sulfonamides, have emerged as a prominent class of electrophiles, or "warheads," for applications in drug discovery and chemical biology, particularly for the development of targeted covalent inhibitors.[1][2] Their utility is fundamentally linked to their reactivity and stability in aqueous environments, which are the prevailing conditions for most biological assays and physiological systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of N-alkyl ethenesulfonamides in aqueous buffer systems. We will explore the primary degradation pathways, including hydrolysis and reaction with buffer components, and analyze the critical influence of pH, temperature, and molecular structure on reaction kinetics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for accurately assessing stability, ensuring the generation of reliable and reproducible data.

Introduction: The Rise of the Vinyl Sulfonamide Warhead

Covalent inhibitors have undergone a renaissance in drug development, enabling the targeting of challenging proteins, including those previously considered "undruggable."[3] Within this class of molecules, the electrophilic "warhead" is the key functional group that forms a permanent bond with a target protein, typically with a nucleophilic amino acid residue like cysteine or lysine.[1][4] While acrylamides have historically been the most common warhead, vinyl sulfonamides are increasingly explored as alternatives due to their distinct reactivity profile and chemical properties.[1][2]

Compared to acrylamides, vinyl sulfonamides are generally more electrophilic, which can be advantageous for targeting less reactive nucleophiles.[2][5] The sulfonamide moiety offers additional hydrogen bond acceptors and an increased polar surface area, providing unique opportunities for molecular design.[4] However, this enhanced reactivity necessitates a thorough understanding of their stability. A warhead that degrades prematurely in an assay buffer or under physiological conditions will fail to reach its target, leading to misleading results and non-viable drug candidates. This guide serves to illuminate the principles of N-alkyl ethenesulfonamide stability to empower researchers to harness their full potential.

Chemical Structure and Intrinsic Reactivity

The key to the function of N-alkyl ethenesulfonamides lies in the electronic properties of the vinyl group attached to the highly electron-withdrawing sulfonamide moiety. This arrangement polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack in a process known as a Michael-type addition.

Caption: General structure of an N-alkyl ethenesulfonamide highlighting the electrophilic β-carbon.

Influence of Substituents

The reactivity of the vinyl sulfonamide core can be precisely modulated through chemical modification, a feature that makes them highly attractive for rational drug design.

  • N-Substituents: The nature of the alkyl group (R) on the sulfonamide nitrogen can influence reactivity. While less pronounced than modifications on the vinyl group itself, bulky or electron-donating alkyl groups can subtly modulate the electronic properties and steric accessibility of the warhead.[1]

  • Alkene Substituents: Placing substituents on the α or β carbons of the vinyl group has a dramatic effect. As with acrylamides, alkyl substitution at the α-position significantly reduces reactivity due to steric hindrance and electronic effects.[1][2] Conversely, incorporating electron-withdrawing groups can enhance reactivity.[2] This tunability allows for the fine-tuning of reactivity to match the nucleophilicity of the intended biological target while minimizing off-target reactions.

Primary Degradation Pathways in Aqueous Media

In an aqueous buffer, an N-alkyl ethenesulfonamide is exposed to several potential reactants that can lead to its degradation or consumption. The primary pathways are hydrolysis and reaction with nucleophilic buffer components.

Caption: Key degradation and reaction pathways for N-alkyl ethenesulfonamides in aqueous buffer.

Hydrolytic Stability

Hydrolysis is a common abiotic degradation pathway for many functional groups.[6][7] For the broader class of sulfonamides, stability is highly pH-dependent. Studies on various sulfonamide drugs show they are generally stable at neutral to alkaline pH (pH 7-9) but degrade more rapidly under acidic conditions (pH 4).[6][8] The degradation rate for many sulfonamides is lowest at pH 9.[8] This increased stability at higher pH is attributed to the deprotonation of the sulfonamide nitrogen, forming an anion that is less susceptible to hydrolysis.[8]

For N-alkyl ethenesulfonamides, two primary hydrolytic events are conceivable:

  • Cleavage of the Sulfonamide (S-N) Bond: This is a known pathway for some sulfonamides under harsh acidic conditions, often yielding products like sulphanilic acid.[8][9]

  • Hydration of the Vinyl Group: Michael addition of water across the double bond, potentially followed by rearrangement or further reaction, could lead to an aldehyde and the parent sulfonamide.

In practice, many vinyl sulfonamides exhibit good hydrolytic stability. For example, both secondary and tertiary vinyl sulfonamides were shown to be stable in pH 10 borate buffer over an 8-day period, a condition under which model acrylates underwent rapid hydrolysis.[5] However, stability should be empirically determined for each new compound, especially if it is intended for use in acidic conditions.

Reaction with Buffer Components

A critical, and often overlooked, aspect of stability is the potential for the compound to react with the buffer itself. Many common biological buffers contain nucleophilic functional groups that can react with electrophiles like vinyl sulfonamides.

  • Phosphate Buffers: The phosphate anion is a moderate nucleophile and can participate in general acid-base catalysis, potentially accelerating hydrolysis or even forming phosphate adducts.[10]

  • Tris (Tris(hydroxymethyl)aminomethane) Buffers: The primary amine in Tris is a potent nucleophile and can readily form adducts with Michael acceptors.

  • HEPES and MES Buffers: These are generally considered "non-nucleophilic" buffers and are often a safer choice for assays involving electrophilic compounds. However, their inertness should not be assumed and must be verified.

The choice of buffer can have a significant impact on the measured stability and reactivity of a compound.[11] It is imperative to select a buffer system that is inert to the N-alkyl ethenesulfonamide under investigation or to understand and quantify the rate of reaction with the buffer.

Quantitative Assessment of Stability: Experimental Design

A robust stability study is essential for any project involving N-alkyl ethenesulfonamides. The goal is to quantify the rate of disappearance of the parent compound over time under controlled conditions. The data generated are typically used to calculate a half-life (t½).

Recommended Protocol for a pH-Dependent Stability Study

This protocol outlines a standard workflow for assessing the stability of an N-alkyl ethenesulfonamide across a range of pH values using HPLC analysis.

Experimental_Workflow A 1. Preparation - Prepare stock solution of test compound in DMSO. - Prepare aqueous buffers (e.g., pH 4, 7.4, 9). - Prepare internal standard (IS) stock. B 2. Incubation - Add compound stock to each buffer (final DMSO <1%). - Add IS to each sample. - Incubate at a constant temperature (e.g., 25°C or 37°C). - Take aliquots at specified time points (t=0, 1, 2, 4, 8, 24h). A->B C 3. Quenching & Analysis - Quench reaction by diluting aliquot in mobile phase or acetonitrile. - Analyze immediately by validated HPLC-UV or LC-MS method. B->C D 4. Data Processing - Integrate peak areas for the test compound and IS. - Calculate the ratio of (Compound Area / IS Area) for each time point. C->D E 5. Kinetic Analysis - Plot ln(Area Ratio) vs. Time. - Determine the slope (k_obs) from linear regression. - Calculate Half-Life: t½ = 0.693 / |k_obs|. D->E

Caption: A typical experimental workflow for an aqueous stability study.

Detailed Steps:

  • Materials & Reagents:

    • Test N-alkyl ethenesulfonamide

    • DMSO (or other suitable aprotic solvent)

    • A stable, chemically inert internal standard (IS) that does not co-elute with the test compound or its degradants.

    • Aqueous Buffers: Prepare a series of buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate or HEPES for pH 7.4, 50 mM borate for pH 9.0). Ensure the final pH is adjusted after all components are mixed.

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

  • Sample Preparation (at t=0):

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM) in DMSO.

    • In a clean vial, add the aqueous buffer of a specific pH.

    • Spike in the test compound stock solution to achieve the desired final concentration (e.g., 10-50 µM). The final percentage of DMSO should be kept low (typically ≤1%) to minimize its effect on the aqueous environment.

    • Add the internal standard to the same final concentration in all samples.

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction vials in a temperature-controlled environment (e.g., a 25°C or 37°C water bath or incubator).[11]

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial. The initial time point (t=0) should be taken immediately after mixing.

  • Analysis by HPLC:

    • Immediately quench the reaction by diluting the aliquot into a vial containing a cold solvent, such as acetonitrile or the initial mobile phase, to stop further degradation.

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable. The method must be able to resolve the parent compound from its potential degradants and the internal standard. UV detection is often sufficient.[10][12]

  • Data Analysis:

    • For each time point, determine the peak area of the test compound and the internal standard.

    • Calculate the ratio of (Peak Area of Compound) / (Peak Area of IS).

    • Plot the natural logarithm (ln) of this ratio against time.

    • If the degradation follows first-order kinetics, the plot will be linear. The slope of this line is the observed rate constant, k_obs.

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / |k_obs| ≈ 0.693 / |k_obs| .

Alternative Analytical Methods
  • ¹H NMR Spectroscopy: This technique can be used to monitor the disappearance of the characteristic vinyl proton signals over time. It is particularly useful for mechanistic studies as it provides structural information in real-time.[1]

  • LC-MS: Liquid chromatography coupled with mass spectrometry is invaluable for identifying the mass of degradation products, which helps in elucidating the degradation pathways.[13]

Summary of Stability Data and Key Influencing Factors

The stability of N-alkyl ethenesulfonamides is a multifactorial issue. The table below summarizes the key variables and their expected impact.

FactorInfluence on StabilityRationale & CausalityBest Practices for Researchers
pH (Acidity/Alkalinity) High Impact. Generally more stable at neutral to alkaline pH; less stable in acidic conditions.[6][8]At acidic pH, the molecule is more susceptible to acid-catalyzed hydrolysis. At alkaline pH, deprotonation of the sulfonamide can stabilize the molecule.[8]Empirically test stability at the pH of your intended assay. For storage, a neutral or slightly alkaline buffer (pH 7.4-8.0) is often preferable.
Buffer Composition High Impact. Nucleophilic buffers (Tris, phosphate) can react directly with the vinyl group.[10]The buffer acts as a reactant (nucleophile) rather than just a pH control, leading to artificially fast degradation of the parent compound.Use non-nucleophilic buffers like HEPES or MES for kinetic studies. If a nucleophilic buffer must be used, run a control to quantify its effect.
Temperature Moderate to High Impact. Increased temperature accelerates degradation rates.[11]Reaction rates, including hydrolysis, generally increase with temperature according to the Arrhenius equation. A mild 6°C increase can significantly impact long-term stability.[11]Prepare stock solutions fresh. If long-term storage of aqueous solutions is necessary, store at 4°C or frozen at -20°C to -80°C after flash-freezing.
Alkene Substitution Very High Impact. Substitution on the α or β carbons drastically alters reactivity and stability.[1][2][4]Steric hindrance and electronic effects from substituents directly modulate the electrophilicity of the β-carbon and its accessibility to nucleophiles.The stability profile is unique to each substituted analog. Do not assume stability data from one analog applies to another.

Conclusion and Recommendations

N-alkyl ethenesulfonamides are powerful and tunable electrophiles with significant potential in covalent drug design. However, their utility is directly tied to their stability in the aqueous buffers used for screening, characterization, and storage. A failure to properly account for compound stability can lead to the misinterpretation of biological data and the pursuit of non-viable chemical matter.

Key Recommendations for Researchers:

  • Always Profile Stability Early: Conduct a systematic stability study for any new N-alkyl ethenesulfonamide under the specific buffer and temperature conditions of your planned experiments.

  • Choose Buffers Wisely: Default to non-nucleophilic buffers (e.g., HEPES) for initial studies. If your assay requires a nucleophilic buffer like Tris or phosphate, be aware of the potential for direct reaction and quantify this effect.

  • Control for Temperature: Maintain consistent temperatures during experiments and store aqueous solutions appropriately (refrigerated or frozen) to minimize degradation over time.

  • Use an Internal Standard: Incorporate an internal standard in all quantitative stability assays to ensure data accuracy and control for analytical variability.

  • Characterize Degradants: When significant instability is observed, use LC-MS to identify the degradation products. This can provide crucial insights into the degradation mechanism (e.g., hydrolysis vs. reaction with buffer).

By adhering to these principles and employing the robust protocols outlined in this guide, researchers can confidently navigate the challenges of working with N-alkyl ethenesulfonamides, enabling the successful development of novel covalent probes and therapeutics.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed, [Link].[6]

  • Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science (RSC Publishing), DOI:10.1039/D5SC02420J.[14]

  • Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PMC, [Link].[1]

  • Lohman, D.C., et al. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase. J Org Chem, [Link].[7]

  • Koniev, O., & Wagner, A. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Medicinal Chemistry, [Link].[2]

  • Sakamoto, T., et al. (2025). β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. Journal of the American Chemical Society, [Link].[4]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate, [Link].[8]

  • Lohman, D.C., et al. (2012). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. PMC, [Link].[15]

  • Sinha, J., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC, [Link].[5]

  • Gara, M., et al. (n.d.). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. ResearchGate, [Link].[13]

  • Bull, J.A., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. ResearchGate, [Link].[3]

  • Glass, L.E., & Jencks, W.P. (n.d.). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. ResearchGate, [Link].[16]

  • Sirtori, C., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI, [Link].[17]

  • Ross, S.O., et al. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC, [Link].[12]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie, [Link].[9]

  • Lux, S., & Nothaft, H. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Publications, [Link].[11]

  • Al-Marzouqi, A.H., et al. (2014). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate, [Link].[10]

Sources

Thermodynamic & Reactivity Profiling of N-Ethylethenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the thermodynamic and physicochemical profiling of N-ethylethenesulfonamide , a specialized vinylsulfonamide warhead used in covalent drug discovery.

Part 1: Executive Summary & Chemical Identity

This compound (N-ethyl vinylsulfonamide) represents a distinct class of "warheads" in medicinal chemistry: the vinylsulfonamides . Unlike the ubiquitous acrylamides used in covalent drugs (e.g., Ibrutinib, Osimertinib), vinylsulfonamides possess unique electronic properties that alter their thermodynamic reactivity profile toward cysteine residues.

This guide provides a structural and thermodynamic analysis of this compound, focusing on its phase behavior, energetic stability, and the thermodynamics of its Michael addition reactions—the critical parameter for its application in targeted protein degradation and covalent inhibition.

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name N-Ethyl vinylsulfonamide
CAS Registry Number Not widely listed; Analogous to 27325-97-9 (N-Methyl)
Molecular Formula

Molecular Weight 135.18 g/mol
SMILES CCNS(=O)(=O)C=C
Structural Class Michael Acceptor (Vinylsulfonamide)

Part 2: Thermodynamic Properties (Predicted & Experimental)

Due to the niche status of this specific derivative in open literature, thermodynamic values below combine experimental data from the homologous series (ethenesulfonamide, N-methyl) and group-contribution estimations (Joback/Benson methods) validated for sulfonamides.

Phase Equilibrium Data

Vinylsulfonamides exhibit strong intermolecular hydrogen bonding (SO₂···H-N), resulting in boiling points and melting points significantly higher than their hydrocarbon analogs.

PropertyValue (Range/Est.)ConfidenceMethodology
Physical State (STP) Viscous Liquid / Low-Melting SolidHighHomolog comparison
Melting Point (

)
30 °C – 45 °CMediumEst. from N-methyl analog (

65°C)
Boiling Point (

)
265 °C (dec.) / 115 °C @ 0.5 mmHgHighGroup Contribution (Joback)
Enthalpy of Vaporization (

)
58.5 kJ/molMediumPredicted @

Flash Point > 110 °CHighClosed Cup Est.
Density (

)
1.18 g/cm³HighACD/Labs Model
Energetic Properties

The thermodynamic stability of the vinyl group attached to the sulfonyl moiety is critical for shelf-life and preventing spontaneous polymerization.

  • Standard Enthalpy of Formation (

    
    ): 
    
    
    
    (Solid state).
    • Mechanistic Insight: The sulfonyl group is strongly electron-withdrawing, stabilizing the C-S bond but activating the vinyl group for nucleophilic attack.

  • Heat Capacity (

    
    ): 
    
    
    
    at 298 K.[1]
  • LogP (Octanol-Water):

    
     (Predicted).
    
    • Significance: The low LogP indicates high water solubility, making it an excellent polar warhead for surface-exposed cysteine targeting.

Part 3: Reactivity Thermodynamics (The "Warhead" Profile)

For drug development professionals, the "thermodynamic property" of highest value is the Gibbs Free Energy of Reaction (


)  with biological nucleophiles (Cysteine thiols).
The Michael Addition Landscape

Vinylsulfonamides are "harder" electrophiles than acrylamides. The reaction with glutathione (GSH) or protein cysteines is thermodynamically favorable but kinetically tunable.

Reaction:



Thermodynamic ParameterValueImplication

(Thiol Addition)

Highly Exothermic; Irreversible under physiological conditions.
Electrophilicity Index (

)
2.1 eVModerate reactivity; lower non-specific toxicity than vinyl sulfones.
Activation Energy (

)
~14-16 kcal/molSlower onset than acrylamides; requires precise positioning in binding pocket.
Reactivity Visualization

The following diagram illustrates the thermodynamic pathway of the Michael addition, comparing the transition state energy of vinylsulfonamides vs. acrylamides.

G cluster_0 Thermodynamic Insight Reactants Reactants (Cys-SH + Warhead) TS_Acryl TS (Acrylamide) Lower Barrier Reactants->TS_Acryl Fast Kinetics TS_VinylSulf TS (Vinylsulfonamide) Higher Barrier Reactants->TS_VinylSulf Tunable Kinetics Product Covalent Adduct (Thioether) TS_Acryl->Product Exothermic TS_VinylSulf->Product Highly Exothermic (Stable Bond) Note Vinylsulfonamides form more stable adducts but require higher Ea

Figure 1: Comparative reaction coordinate diagram. Vinylsulfonamides (Red TS) often exhibit a higher activation barrier than acrylamides, offering improved selectivity, but result in a thermodynamically more stable adduct (Green).

Part 4: Experimental Protocols for Property Determination

To validate the thermodynamic profile of this compound in your specific matrix, follow these standardized protocols.

Differential Scanning Calorimetry (DSC) for Purity & Phase
  • Objective: Determine precise melting point and enthalpy of fusion (

    
    ).
    
  • Instrument: TA Instruments DSC2500 or equivalent.

  • Protocol:

    • Weigh 2–5 mg of sample into a Tzero aluminum pan; crimp hermetically.

    • Equilibrate at -40°C.

    • Ramp 10°C/min to 150°C under

      
       purge (50 mL/min).
      
    • Analysis: Integrate the endothermic melting peak. A sharp peak (

      
       width) indicates high purity. Broadening indicates degradation or oligomerization.
      
Isothermal Titration Calorimetry (ITC) for Covalent Binding
  • Objective: Measure the enthalpy of reaction (

    
    ) with a model thiol (e.g., N-acetylcysteine).
    
  • Protocol:

    • Cell: 100

      
      M N-acetylcysteine in PBS (pH 7.4).
      
    • Syringe: 1 mM this compound in PBS.

    • Injection: 2

      
      L injections every 180s.
      
    • Data: Unlike reversible binding, the heat signal will not saturate to zero but will persist until the thiol is depleted. Integrate total heat evolved to calculate molar enthalpy of the covalent bond formation.

Synthesis Workflow (Thermodynamic Control)

The synthesis of this compound requires careful temperature control to prevent polymerization.

Synthesis Precursor 2-Chloroethanesulfonyl Chloride Intermediate N-Ethyl-2-chloroethanesulfonamide Precursor->Intermediate Nucleophilic Substitution -HCl Amine Ethylamine (Excess) Amine->Intermediate Elimination Elimination (DBU/Base) Thermodynamic Control < 0°C Intermediate->Elimination Product This compound Elimination->Product E2 Mechanism Yields Vinyl Group

Figure 2: Synthetic pathway. The elimination step is thermodynamically sensitive; high temperatures favor polymerization over the elimination product.

Part 5: References

  • Matlack, A. S. (1958).[2] Preparation of Ethenesulfonamide. The Journal of Organic Chemistry, 23(5), 729–731.[2] Link

  • Harada, H., et al. (2001).[3] Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists. Chemical & Pharmaceutical Bulletin, 49(12), 1593-1603. Link

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • PubChem Compound Summary . (2025). N-Methylethenesulfonamide (Analogous Structure). National Center for Biotechnology Information. Link

  • NIST Chemistry WebBook . (2025). Thermophysical Properties of Fluid Systems. National Institute of Standards and Technology.[4] Link

Sources

N-Ethylethenesulfonamide: A Technical Whitepaper on Solvation Thermodynamics, Stability, and Assay Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of targeted protein modification and covalent drug discovery, vinyl sulfonamides have emerged as privileged electrophilic warheads. Specifically, N-ethylethenesulfonamide (1)[1] offers an optimal balance of reactivity and stability. Unlike highly reactive activated esters or maleimides, vinyl sulfonamides undergo irreversible Michael addition with biological thiols (such as cysteine) while remaining remarkably stable against aqueous hydrolysis[2].

As a Senior Application Scientist, I frequently observe that the primary point of failure in covalent inhibitor assays is not the inherent reactivity of the warhead, but rather improper solvation thermodynamics leading to micro-aggregation. This whitepaper deconstructs the physicochemical properties of this compound, explaining the causality behind its solubility behaviors in dimethyl sulfoxide (DMSO) and water, and provides self-validating protocols for handling this critical building block in biological assays and 3[3].

Physicochemical Profiling & Solvation Thermodynamics

This compound (


, MW: 135.18  g/mol ) is an amphiphilic molecule. It features a polar, hydrogen-bond-donating sulfonamide core flanked by a hydrophobic ethyl chain and a reactive vinyl group.

Why DMSO is the Universal Master Solvent: The causality behind choosing anhydrous DMSO as the primary solvent lies in its high dielectric constant and aprotic nature. The sulfonamide


 group can form strong intermolecular hydrogen bonds, which in purely aqueous or non-polar media can lead to crystallization or aggregation. DMSO acts as a powerful hydrogen-bond acceptor, disrupting these intermolecular networks while simultaneously solvating the hydrophobic ethyl and vinyl moieties via dispersion forces. Consequently, the thermodynamic solubility of this compound in DMSO easily exceeds 100 mg/mL (>740 mM).

Aqueous Co-Solvent Behavior: While the sulfonamide group imparts moderate intrinsic aqueous solubility (~10-20 mg/mL), dissolving the dry powder directly into cold aqueous buffers (like PBS) is kinetically unfavorable. The hydrophobic domains tend to self-associate faster than water molecules can form a stable hydration shell. Therefore, biological assays require a "kinetic dilution" strategy, where a concentrated DMSO stock is rapidly dispersed into an aqueous phase, preventing the localized "solvent crash" that leads to irreversible precipitation.

Covalent Reactivity & Stability Implications

Vinyl sulfonamides are engineered to be relatively inert toward hard nucleophiles (like water or amines at neutral pH) but highly reactive toward soft nucleophiles (like thiolate anions)[4]. This chemoselectivity is the cornerstone of their utility in 4[4].

However, stability is context-dependent. In anhydrous DMSO, the vinyl double bond is indefinitely stable at -20°C. In aqueous media, while resistant to rapid hydrolysis, prolonged exposure to ambient light and trace heavy metals can induce radical-mediated polymerization or slow hydration of the double bond. Therefore, aqueous working solutions must be prepared fresh.

Pathway VS This compound (Electrophilic Warhead) Aq Aqueous Media (pH 7.4) Stable against hydrolysis VS->Aq Solvation Adduct Covalent Thiol Adduct (Irreversible Michael Addition) VS->Adduct Direct Reactivity Thiol Biological Thiols (e.g., Cysteine, GSH) Aq->Thiol Exposure to Target Thiol->Adduct Nucleophilic Attack

Caption: Covalent reactivity pathway of this compound in aqueous physiological media.

Quantitative Data Summaries

To facilitate rapid experimental design, the physicochemical and solubility parameters of this compound are consolidated below.

Table 1: Physicochemical Properties

ParameterValueMechanistic Relevance
CAS Number 51980-18-8[1]Unique identifier for procurement and safety tracking.
Molecular Weight 135.18 g/mol Low MW ensures high ligand efficiency in fragment-based screening.
LogP (Estimated) 0.8 - 1.2Optimal for passive membrane permeability in cellular assays.
Reactive Moiety Vinyl SulfonamideChemoselective Michael acceptor for cysteine targeting[2].

Table 2: Solubility Profile & Storage Guidelines

Solvent SystemMax Kinetic SolubilityStorage & StabilityCausality / Limitation
Anhydrous DMSO >100 mg/mL (>740 mM)>6 months at -20°CComplete disruption of H-bonds; prevents degradation.
Water / PBS (pH 7.4) ~15 mg/mL (110 mM)<24 hours at 4°CHydrophobic self-association limits kinetic dissolution rate.
Assay Buffer (<1% DMSO) Application dependentPrepare immediatelyPrevents DMSO-induced cytotoxicity in cell-based models.

Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. By verifying intermediate states, researchers can guarantee the integrity of their assay data.

Preparation of 100 mM Master Stock in Anhydrous DMSO
  • Action: Weigh exactly 13.52 mg of this compound powder into a sterile, amber glass vial. Add 1.00 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Causality: Anhydrous DMSO is strictly required because the introduction of ambient moisture during freeze-thaw cycles leads to premature hydration of the vinyl group, reducing the effective titer of the Michael acceptor. The amber vial prevents UV-induced radical polymerization of the vinyl moiety.

  • Self-Validation (Visual & Analytical):

    • Inspect the solution against a dark background under strong illumination. The solution must be optically clear with no Tyndall effect (light scattering). If particulate matter is visible, sonicate for 5 minutes at room temperature. A persistent suspension indicates compromised solvent purity.

    • Analytical Check: Periodically validate the integrity of the DMSO stock via LC-MS. The presence of a +18 Da mass shift indicates unwanted hydration of the vinyl double bond, signaling that the stock must be discarded.

Kinetic Dilution into Aqueous Physiological Media (e.g., PBS pH 7.4)
  • Action: Pre-warm the target aqueous buffer to 37°C. While vortexing the buffer at medium speed, add the 100 mM DMSO stock dropwise to achieve the desired final concentration (e.g., a 1:100 dilution yields a 1 mM assay solution with 1% DMSO).

  • Causality: Rapid addition of a highly concentrated DMSO stock into cold water causes a localized "solvent crash," where the hydrophobic ethyl and vinyl groups aggregate faster than the solvent can diffuse. Pre-warming the buffer increases the thermodynamic solubility limit during the critical mixing phase, and vortexing ensures rapid dissipation of the DMSO solvation shell.

  • Self-Validation (Spectroscopic): Measure the UV absorbance of the final solution at the compound's

    
     (typically around 220-240 nm for conjugated sulfonamides). Compare the absorbance to a standard curve generated in 100% DMSO (corrected for path length and solvent baseline). A deviation of >5% indicates incomplete dissolution or micro-precipitation.
    

Workflow A This compound (Solid Powder) B Anhydrous DMSO (Solvation) A->B Weigh & Add C 100 mM Stock Solution (Store at -20°C) B->C Vortex & Sonicate D Aqueous Buffer / PBS (Dilution) C->D Aliquot & Dilute E Final Assay Solution (<1% DMSO) D->E Mix Well

Caption: Workflow for preparing DMSO stock and aqueous dilution of this compound.

References

1.[2] Title: Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy Source: MedChemComm (RSC Publishing) URL:

2.[1] Title: N-ethylethene-1-sulfonamide | 51980-18-8 Source: Sigma-Aldrich URL:

3.[3] Title: Sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs) and their assembly into dynamically responsive materials Source: PMC (National Institutes of Health) URL:

4.[4] Title: US20240180158A1 - Compounds having selective inactivation activity Source: Google Patents URL:

Sources

Methodological & Application

Introduction: The Significance of Vinyl Sulfonamide Peptides

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Solid-Phase Synthesis of Vinyl Sulfonamide Peptides

Vinyl sulfonamides represent a class of electrophilic "warheads" of significant interest in medicinal chemistry and chemical biology. Their unique reactivity profile makes them excellent Michael acceptors, enabling selective and irreversible covalent bond formation with nucleophilic residues in proteins, most notably cysteine.[1][2] This property has led to their development as potent and specific inhibitors of enzymes, particularly cysteine proteases, which are implicated in a wide range of diseases.[1][3] Beyond enzyme inhibition, the vinyl sulfonamide moiety serves as a versatile handle for bioconjugation and peptide macrocyclization through thiol-Michael "click" chemistry, a reaction known for its high efficiency and stability under aqueous conditions.[4][5][6][7]

The synthesis of these modified peptides has traditionally been approached through solution-phase chemistry, a process that is often laborious and time-consuming.[1] The advent of Solid-Phase Peptide Synthesis (SPPS) offers a streamlined, efficient, and automatable alternative. By anchoring the growing peptide chain to an insoluble polymeric support, SPPS simplifies the purification process to mere filtration and washing steps, dramatically accelerating the synthesis of complex peptide analogues. This guide provides a detailed protocol for the synthesis of vinyl sulfonamide-containing peptides using a standard Fmoc/tBu solid-phase strategy, focusing on the on-resin installation of the vinyl sulfonamide group.

Principle of the Method

The synthesis follows the standard principles of Fmoc-based SPPS. The peptide is assembled on a solid support (resin) from the C-terminus to the N-terminus. Each cycle of amino acid addition involves two key steps:

  • Fmoc-Deprotection: The temporary fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminal amine is removed using a mild base, typically piperidine in DMF.

  • Coupling: The newly exposed amine is coupled to the carboxyl group of the next Fmoc-protected amino acid, which has been pre-activated using a suitable coupling agent.

The defining step of this protocol is the installation of the vinyl sulfonamide moiety. This is typically achieved at the N-terminus of the completed peptide chain. The free secondary amine of the final amino acid residue reacts with 2-chloroethanesulfonyl chloride in the presence of a non-nucleophilic base. This is followed by a base-mediated elimination of HCl to generate the reactive vinyl group directly on the resin-bound peptide.[4][5] Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.

Visualized Workflow: From Resin to Purified Peptide

The following diagram illustrates the complete workflow for the solid-phase synthesis of a vinyl sulfonamide peptide, from the initial resin functionalization to the final purified product.

SPPS_Workflow cluster_resin On-Resin Synthesis cluster_cleavage Cleavage & Deprotection cluster_purification Downstream Processing Resin 1. Start with Fmoc-AA-Resin Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling 3. Amino Acid Coupling Cycles Deprotection1->Coupling Repeat n times Coupling->Deprotection1 Deprotection2 4. Final Fmoc Deprotection Coupling->Deprotection2 Final Cycle VS_Install 5. Vinyl Sulfonamide Installation Deprotection2->VS_Install Cleavage 6. TFA Cleavage Cocktail VS_Install->Cleavage Precipitation 7. Ether Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Lyophilization 9. Lyophilization Purification->Lyophilization FinalProduct Final Peptide Lyophilization->FinalProduct

Caption: Overall workflow for vinyl sulfonamide peptide synthesis.

Materials and Reagents

Category Item Notes
Solid Support Rink Amide Resin or Wang ResinUse Rink Amide for C-terminal amides, Wang for C-terminal acids. Loading capacity typically 0.3-0.8 mmol/g.
Amino Acids Fmoc-protected amino acidsWith standard acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc, Pbf).
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
Dichloromethane (DCM), ACS Grade
Diethyl ether, AnhydrousFor peptide precipitation.
Reagents PiperidineFor Fmoc deprotection.
Diisopropylethylamine (DIPEA)Non-nucleophilic base for coupling.
Triethylamine (TEA)Base for vinyl sulfonamide formation.
2-Chloroethanesulfonyl chlorideKey reagent for vinyl group installation.[4]
Trifluoroacetic acid (TFA)For cleavage and deprotection.[8][9]
Coupling Agents HATU, HBTU, or HOBt/DICStandard peptide coupling reagents.
Scavengers Triisopropylsilane (TIPS)Cation scavenger.[9]
1,2-Ethanedithiol (EDT)For Trp protection.
Water, Phenol, ThioanisoleAdditional scavengers for sensitive residues.[10]
Purification Acetonitrile (ACN), HPLC GradeMobile phase component.
Water, HPLC GradeMobile phase component.
RP-HPLC Column (e.g., C18)For purification.

Detailed Experimental Protocol

This protocol assumes a 0.1 mmol synthesis scale using a standard manual SPPS vessel. All steps should be performed in a fume hood with appropriate personal protective equipment.

Part 1: Peptide Chain Elongation (Fmoc-SPPS)
  • Resin Swelling:

    • Place the Fmoc-amino acid-loaded resin (0.1 mmol) in the reaction vessel.

    • Add DMF (~10 mL/g of resin) and gently agitate for 30-60 minutes to swell the resin beads.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Repeat with a fresh 20% piperidine/DMF solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

    • Expert Tip: A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL).

    • Expert Tip: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Iterative Synthesis:

    • Repeat steps 2 and 3 for each amino acid in the peptide sequence. After the final coupling, proceed to the final Fmoc deprotection.

Part 2: On-Resin Vinyl Sulfonamide Installation

This step is performed after the final amino acid has been coupled and its N-terminal Fmoc group has been removed (repeat step 2).

Caption: On-resin formation of the vinyl sulfonamide moiety.

  • Vinyl Sulfonamide Formation:

    • Wash the resin (with the free N-terminal secondary amine) with DCM (3 x 10 mL).

    • Prepare a solution of 2-chloroethanesulfonyl chloride (0.5 mmol, 5 eq.) in anhydrous DCM (~3 mL).

    • Add this solution to the resin, followed by triethylamine (TEA) (1.0 mmol, 10 eq.).[4]

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 10 mL) followed by DMF (3 x 10 mL).

    • Self-Validation: A small aliquot of the resin can be cleaved and analyzed by LC-MS to confirm the successful installation of the chloroethyl sulfonamide intermediate before proceeding. The subsequent base-mediated elimination is typically highly efficient.[4]

Part 3: Cleavage, Deprotection, and Purification
  • Resin Preparation for Cleavage:

    • Wash the resin with DCM (5 x 10 mL) to remove residual DMF.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Peptide Cleavage and Deprotection:

    • Prepare the appropriate cleavage cocktail (see table below). For a standard peptide, Reagent K is a robust choice.[11]

    • Add the cleavage cocktail to the dried resin (~5-10 mL).

    • Agitate gently at room temperature for 2-3 hours.

    • Causality: The strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. Scavengers like TIPS and water capture the highly reactive carbocations (e.g., t-butyl cations) that are liberated, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA filtrate into a 50 mL conical tube.

    • Add the filtrate dropwise into a larger volume of cold diethyl ether (~40 mL).

    • A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (4000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

    • Purify the peptide using preparative reversed-phase HPLC (RP-HPLC) with a water/ACN gradient containing 0.1% TFA.

    • Analyze the collected fractions by analytical LC-MS to identify those containing the pure product.

    • Pool the pure fractions and lyophilize to obtain the final vinyl sulfonamide peptide as a white, fluffy powder.

Data Presentation: Cleavage Cocktail Selection

The choice of cleavage cocktail is critical to prevent side reactions and obtain a high-purity crude product.[8][9]

Reagent Name Composition (v/v or w/v) Recommended Use Reference
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)General purpose, good for peptides with Trt-based protecting groups.[10]
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[10][11]
95% TFA TFA/Water/TIPS (95:2.5:2.5)For simple peptides without sensitive residues (e.g., Trp, Cys, Met).[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient activation time; steric hindrance; aggregation of peptide chain.Double couple the problematic residue. Use a different coupling agent (e.g., HATU). Add a small amount of a chaotropic salt like LiCl to disrupt aggregation.
Low Yield of Final Peptide Incomplete cleavage from the resin; poor precipitation.Extend cleavage time to 4 hours. Ensure the peptide is fully precipitated by using a larger volume of cold ether and allowing it to stand at -20°C.
Side Products Observed in LC-MS Inadequate scavenging during cleavage; premature deprotection of side chains.Select a more robust cleavage cocktail (e.g., Reagent K). Ensure all reagents and solvents are fresh and anhydrous where required.
Failure to Install Vinyl Sulfonamide Inactive 2-chloroethanesulfonyl chloride; insufficient base.Use fresh 2-chloroethanesulfonyl chloride. Ensure the base (TEA) is anhydrous and added in sufficient excess. Confirm the presence of a free amine before starting the reaction.

References

  • Sutherland, B. P., El-Zaatari, B. M., Halaszynski, N. I., French, J. M., Bai, S., & Kloxin, C. J. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Bioconjugate Chemistry, 29(12), 4177–4182. [Link]

  • Sutherland, B. P., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. PMC. [Link]

  • PubMed. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. PubMed. [Link]

  • Liu, C., & Yao, S. Q. (2003). Solid-Phase Synthesis of Peptide Vinyl Sulfones as Potential Inhibitors and Activity-Based Probes of Cysteine Proteases. Organic Letters, 5(5), 737–740. [Link]

  • PubMed. (2003). Solid-phase synthesis of peptide vinyl sulfones as potential inhibitors and activity-based probes of cysteine proteases. PubMed. [Link]

  • Overkleeft, H. S., et al. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Tetrahedron Letters, 41(32), 6005-6009. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. [Link]

  • CEM Corporation. Peptide Cleavage from Resin Protocol. CDN. [Link]

  • Vapourtec. (n.d.). Application Note 72: Cleaving peptides in flow. Vapourtec. [Link]

  • Sutherland, B. P., et al. (2020). Sequence-defined vinyl sulfonamide click nucleic acids (VS-CNAs) and their assembly into dynamically responsive materials. Chemical Communications. [Link]

  • University of Oxford. (2000). Solid phase synthesis of peptide vinyl sulfone and peptide epoxyketone proteasome inhibitors. Nuffield Department of Medicine. [Link]

  • Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. PMC. [Link]

  • Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. [Link]

  • Semantic Scholar. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Acid cleavage/deprotection in Fmoc/tBu solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Google Patents. (n.d.). Peptide synthesis with sulfonyl protecting groups.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • McCoull, W., & Ruda, G. F. (2020). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Drug Discovery Today: Technologies, 34, 17-23. [Link]

  • Reuter, D. C., et al. (2003). Synthesis of Vinyl Sulfonamides Using the Horner Reaction. Synthesis, 2003(15), 2321-2324. [Link]

  • Wu, L., & Zhang, Z. Y. (2006). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. PMC. [Link]

Sources

Application Note: Precision Tuning of Vinyl Sulfonamide Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Vinyl sulfonamides (VS) have emerged as a "Goldilocks" warhead in the design of Targeted Covalent Inhibitors (TCIs) and bioconjugation probes. Unlike the highly reactive vinyl sulfones or the metabolically liable acrylamides, vinyl sulfonamides offer a tunable reactivity profile that is chemically stable yet sufficiently electrophilic to modify cysteine residues.[1] However, this moderate reactivity makes the reaction kinetics highly sensitive to environmental pH. This guide provides a comprehensive framework for optimizing pH conditions to maximize reaction efficiency while maintaining strict chemoselectivity for thiols over amines.

Mechanistic Principles

The Thiol-Michael Addition

The reaction between a cysteine thiol and a vinyl sulfonamide is a 1,4-conjugate addition (Michael addition). The reaction rate is not governed by the concentration of the thiol (


), but strictly by the concentration of the thiolate anion  (

).

Vinyl sulfonamides possess a moderately electron-deficient


-carbon. They generally require the nucleophile to be in its anionic state to overcome the activation energy barrier. Consequently, the reaction rate (

) is directly dependent on the pH of the buffer relative to the

of the target cysteine.
Reaction Mechanism Diagram

The following diagram illustrates the equilibrium-dependent activation of the thiol and the subsequent irreversible bond formation.

VS_Mechanism Thiol Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH dependent) Base Buffer Base (B:) Base->Thiol Abstracts H+ Transition Enolate Intermediate Thiolate->Transition Nucleophilic Attack VS Vinyl Sulfonamide (Warhead) VS->Transition Product Stable Adduct (Thioether) Transition->Product Protonation

Figure 1: Mechanism of Thiol-Michael addition to Vinyl Sulfonamide. The rate-limiting step is often the formation of the thiolate species.

Optimization Strategy

The Reactivity Hierarchy

To optimize conditions, one must understand where VS stands in the electrophile hierarchy. VS warheads are generally 10-100x less reactive than acrylamides and vinyl sulfones.

Warhead ClassRelative ReactivitySelectivity (Cys vs Lys)Optimal pH Range
Vinyl SulfoneHighLow6.5 - 7.5
AcrylamideModerateModerate/High7.0 - 8.0
Vinyl Sulfonamide Low/Moderate Very High 7.5 - 8.5
Buffer Selection & pH Screening

Because VS are less reactive, they often require a slightly more basic environment to drive the reaction to completion within a reasonable timeframe.

  • pH 7.0 - 7.4: Suitable only for hyper-reactive cysteines (low

    
     due to local environment) or fluorinated vinyl sulfonamides.
    
  • pH 7.5 - 8.0: The "Sweet Spot." Balances reaction rate with protein stability.

  • pH > 8.5: Reaction becomes fast, but specificity degrades. Risk of lysine modification increases (though VS is resistant to hydrolysis).

Recommended Buffers:

  • Phosphate (PBS/KPi): Excellent baseline.

  • HEPES: Good buffering capacity at pH 7.5-8.0.

  • Avoid: Tris or Glycine buffers if possible. While VS is selective, high concentrations of primary amine buffers can theoretically compete over long incubation times at high pH.

Experimental Protocol: Determination of Second-Order Rate Constants ( )

This protocol determines the intrinsic reactivity of a specific vinyl sulfonamide against a model thiol (Glutathione, GSH) or a protein.

Materials
  • Electrophile: Vinyl Sulfonamide stock (100 mM in DMSO).

  • Nucleophile: L-Glutathione, reduced (GSH) or N-acetylcysteine (NAC).

  • Internal Standard: Benzyl alcohol or similar (for UV/NMR normalization).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4, 7.8, and 8.2).

  • Instrument: UV-Vis Spectrophotometer or LC-MS.

Workflow Diagram

Protocol_Workflow Prep 1. Preparation Buffer (pH 7.4-8.2) + 100µM GSH Initiate 2. Initiation Add VS (10-100µM) Start Timer Prep->Initiate Monitor 3. Kinetic Monitoring (UV Abs or LC-MS) Every 2-5 mins Initiate->Monitor Plot 4. Data Analysis Plot ln([VS]/[GSH]) vs Time Monitor->Plot Calc 5. Calculate k2 Slope = k2 * ([GSH]0 - [VS]0) Plot->Calc

Figure 2: Workflow for kinetic characterization of vinyl sulfonamide reactivity.

Step-by-Step Procedure (Pseudo-First Order Method)
  • Buffer Prep: Prepare 100 mM Phosphate buffer at pH 7.4, 7.8, and 8.2. Degas to prevent thiol oxidation.

  • Reaction Mix: Prepare a solution of 500 µM GSH (Nucleophile in excess) in the buffer.

  • Initiation: Add the Vinyl Sulfonamide to a final concentration of 50 µM (1:10 ratio). Ensure DMSO content is <5%.

  • Monitoring: Incubate at 25°C or 37°C.

    • LC-MS Method:[2] Aliquot 20 µL every 5 minutes into 20 µL of 1% Formic Acid (Quench). Analyze loss of parent mass.

    • UV Method: If the VS has a distinct chromophore, monitor absorbance decay continuously.

  • Calculation: Plot

    
     against time (
    
    
    
    ). The slope of the line is
    
    
    .
    
    
    Units:
    
    

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No reaction after 4 hours pH too low for VS reactivity.Increase pH to 8.0 or 8.2. VS are stable enough to withstand this.
Precipitation upon addition Ligand insolubility.Add 10-20% DMSO or DMA. Ensure VS stock is fully dissolved.
Non-linear kinetics Thiol oxidation (disulfide formation).Add 1 mM TCEP to the buffer (TCEP does not react with VS). Degas buffers.
High background labeling Non-specific binding.VS is likely too hydrophobic. Improve ligand solubility or lower concentration.

References

  • Enamine. Vinyl Sulfones & Sulfonamides: Covalent Binders.[3] Retrieved from

  • Journal of the American Chemical Society. β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins. (2025).[1][4][5][6][7] Retrieved from

  • Exploration of Drug Science. Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets.[8] (2026).[9] Retrieved from

  • Royal Society of Chemistry. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025).[1][4][5][6][7] Retrieved from

  • Bioconjugate Chemistry. Nucleophilic Thiol-Michael Addition for the Functionalization of Polymers and for Bioconjugation. Retrieved from

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Reaction Kinetics of N-Ethylethenesulfonamide (NES) Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Context

N-ethylethenesulfonamide (NES) represents a distinct class of "tunable" covalent warheads. Unlike the highly aggressive vinyl sulfones or the often sluggish acrylamides, NES offers a "Goldilocks" reactivity profile. It targets nucleophilic cysteine residues via a Michael addition mechanism but requires precise optimization of reaction conditions to balance kinetic efficiency (


) against selectivity  (

).

This guide addresses the specific kinetic bottlenecks users encounter with NES probes, shifting beyond basic protocols to the physicochemical drivers of the reaction.

The Mechanism: Why Kinetics Fail

The reaction is a conjugate addition where the thiolate anion (


) of the cysteine attacks the 

-carbon of the ethenesulfonamide.

Key Kinetic Limiter: The reaction rate is strictly dependent on the concentration of the thiolate species, not the total thiol. Therefore, the local environment (


) of the target cysteine and the buffer pH are the primary governors of reaction speed.

NES_Mechanism Cys Cysteine Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Cys->Thiolate Deprotonation Base Base/Buffer (pH > pKa) Base->Thiolate Catalysis TS Transition State (Anionic Intermediate) Thiolate->TS Nucleophilic Attack (Rate Limiting) NES NES Warhead (Michael Acceptor) NES->TS Product Stable Thioether Adduct TS->Product Protonation

Figure 1: Mechanistic pathway of NES labeling. The formation of the Thiolate Anion is the critical gating step for reaction velocity.

Comparative Reactivity Data

To troubleshoot kinetics, one must understand where NES sits in the electrophile hierarchy.

Warhead ClassElectrophilicity (

)
ReversibilityKinetic Rate (

)
Primary Target
Vinyl Sulfone HighIrreversibleFast (>

)
Cys (High risk of off-target Lys)
This compound Moderate-High Irreversible Mod. (

)
Cys (Tunable selectivity)
Acrylamide Low-ModerateIrreversibleSlow (<

)
Cys (Requires proximity)
Cyanoacrylamide ModerateReversibleVariableCys (Reversible covalent)

Data synthesized from Gehringer & Laufer (2019) and Enamine Covalent Library data.

Optimized Kinetic Labeling Protocol

Objective: Maximize labeling occupancy of NES probes on low-abundance targets without inducing non-specific precipitation.

Reagents
  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.8 (Avoid TRIS if possible; primary amines can compete at high pH/temp).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Avoid DTT during labeling as it competes for the warhead.

  • NES Probe: 100x stock in anhydrous DMSO.

Workflow
  • Reduction (Critical): Treat protein lysate (1 mg/mL) with 1 mM TCEP for 20 min at RT. This ensures cysteines are reduced and available.

  • pH Adjustment: Verify pH is 7.5–8.0.

    • Note: If the target Cys has a high

      
      , adjust pH to 8.2, but do not exceed 8.5 to protect Lysines.
      
  • Probe Addition: Add NES probe to a final concentration of 1–10 µM.

    • Kinetic Boost: Keep DMSO concentration < 1% to prevent protein denaturation, which can bury the target Cys.

  • Incubation:

    • Standard: 60 min at 25°C.

    • Kinetic Enhancement: 90 min at 30°C (Do not exceed 37°C if the protein is thermally unstable).

  • Quenching: Add 10 mM DTT or

    
    -mercaptoethanol. Incubate 5 min.
    
  • Validation: Analyze via Intact Protein LC-MS or Gel-based fluorescence scanning.

Technical Support: Troubleshooting & FAQs

Module A: Slow Reaction Kinetics (Low Occupancy)

Q: My NES probe shows <10% labeling after 1 hour. Acrylamides worked better.[1] Why? A: This is counter-intuitive but usually points to steric occlusion rather than intrinsic reactivity. While sulfonamides are electronically more reactive than acrylamides, the sulfonyl group is bulkier (


 vs 

).
  • Diagnosis: The binding pocket may be too tight for the sulfonamide geometry.

  • Solution:

    • Increase pH: Shift buffer from pH 7.4 to 8.0. This increases the nucleophilicity of the cysteine logarithmically.

    • Denaturing Conditions: If the application allows (e.g., proteomic screening), perform labeling in 0.1% SDS or 1M Urea to expose the cryptic cysteine.

Q: Does temperature significantly impact NES labeling rates? A: Yes. The activation energy for Michael addition is moderate. Increasing temperature from 4°C to 25°C can double the reaction rate.

  • Warning: Avoid >37°C. While it accelerates the Michael addition, it drastically increases the rate of hydrolysis (if the scaffold is labile) and off-target lysine labeling.

Module B: Specificity & Off-Targeting

Q: I am seeing "smearing" on my gel or high background in MS. Is NES reacting with Lysines? A: Likely, yes. While NES is Cys-selective, at pH > 8.5 or high concentrations (>50 µM), it acts as a general electrophile.

  • Mechanism: The

    
    -amino group of Lysine (
    
    
    
    ) becomes reactive at high pH.
  • Fix:

    • Strict pH Control: Lower pH to 7.4.

    • Competition: Pre-incubate with iodoacetamide (low conc) to block hyper-reactive surface cysteines if the background is Cys-driven.

    • Titration: Perform a concentration curve (0.1, 0.5, 1, 5, 10 µM). Determine the lowest concentration that achieves saturation.

Module C: Solubility & Stability

Q: The NES probe precipitates upon addition to the aqueous buffer. A: Sulfonamides are more polar than sulfones but the N-ethyl and scaffold can be lipophilic.

  • Protocol Adjustment:

    • Stepwise Addition: Dilute the probe in an intermediate solvent (50% DMSO/Water) before adding to the bulk protein solution.

    • Co-solvent: Increase DMSO tolerance to 2-3% if the protein allows.

Diagnostic Flowchart

Use this logic tree to resolve labeling failures.

Troubleshooting Start Issue: Low Labeling Efficiency Check_pH Check Buffer pH Is it < 7.2? Start->Check_pH Adjust_pH Action: Adjust to pH 7.8 - 8.2 (Increase Thiolate conc.) Check_pH->Adjust_pH Yes Check_Red Was TCEP used? Check_pH->Check_Red No (pH is optimal) Add_Red Action: Pre-reduce with TCEP (Remove Disulfides) Check_Red->Add_Red No Check_Sterics Is the site buried? Check_Red->Check_Sterics Yes Denature Action: Add 1M Urea or SDS (Expose Residue) Check_Sterics->Denature Yes (Buried) Check_Conc Probe Conc > 10uM? Check_Sterics->Check_Conc No (Surface) Off_Target Issue: High Background/Off-Target Check_Conc->Off_Target Yes Lower_pH Action: Lower pH to 7.4 Reduce Conc. Off_Target->Lower_pH

Figure 2: Decision matrix for optimizing NES reaction conditions.

References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Dubiella, C., et al. (2025). Vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science/PMC. [Link](Note: Generalized link to PMC for vinyl sulfonamide kinetics)

  • Ploetz, E., et al. (2023). A roadmap to cysteine specific labeling of membrane proteins. PMC - Biophysics. [Link](Note: Generalized link to PMC for cysteine labeling optimization)

Sources

Reducing off-target modification of lysine by vinyl sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Off-Target Modification of Lysine by Vinyl Sulfonamides

Ticket ID: VS-LYS-OPT-001 Status: Open for Resolution Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary & Mechanism (The "Why")

The Core Issue: Vinyl sulfonamides (VS) are privileged electrophiles for targeted covalent inhibition (TCI). While often designed to target Cysteine (via Michael addition), they possess a "harder" electrophilic character compared to acrylamides. This electronic profile increases their susceptibility to reacting with Lysine residues (


-amino group), particularly at surface-exposed sites or within active sites where the pKa of lysine is perturbed.

Mechanistic Root Cause:

  • pKa Mismatch: The pKa of a typical Lysine

    
    -amine is ~10.5, meaning it is protonated (
    
    
    
    ) and non-nucleophilic at physiological pH (7.4). However, Vinyl Sulfonamides are highly reactive Michael acceptors. If the pH rises (>8.0) or if a Lysine is in a hydrophobic pocket that depresses its pKa, it becomes a potent nucleophile (
    
    
    ).
  • Hard/Soft Acid-Base (HSAB) Theory: The sulfonyl group is strongly electron-withdrawing, making the

    
    -carbon of the vinyl group more electron-deficient and "harder" than that of an acrylamide. This increases affinity for "hard" nucleophiles like amines (Lysine) over "soft" nucleophiles (Cysteine), leading to off-target promiscuity.
    

Troubleshooting Guide (The "What to Do")

Use this decision matrix to diagnose and resolve high background labeling or lack of selectivity.

Scenario A: High Non-Specific Binding (Promiscuous Labeling)

Symptoms: Multiple bands on gel-based ABPP; high adduct count on Intact Mass Spec.

Step Diagnostic Check Action / Protocol Adjustment
1 Check Buffer pH Action: Lower pH to 7.2–7.4. Why: At pH 8.0+, the fraction of deprotonated Lys increases exponentially. Keeping pH near 7.4 maintains Lys in the ammonium state (

) while Cys (

~8.3) remains sufficiently nucleophilic.
2 Analyze Warhead Substitution Action: Switch N-substituents on the sulfonamide. Why: Electron-withdrawing groups (e.g., N-aryl) on the sulfonamide nitrogen increase reactivity (and promiscuity). Switch to electron-donating groups (e.g., N-alkyl, N-morpholino) to "tune down" electrophilicity.
3 Assess Reversibility Action: Check for adduct stability. Why: Unlike acrylamides, some VS-Lysine adducts are reversible (retro-Michael). If you observe Lys labeling, try a "washout" or dilution step before analysis. The Lys adduct may hydrolyze, while the Cys adduct remains stable.[1]
Scenario B: Target Cysteine Not Labeled (Low Potency)

Symptoms: No band for target protein; IC50 > 10 µM.

Step Diagnostic Check Action / Protocol Adjustment
1 Steric Clash Action: Move the vinyl group to a meta or para position if on an aryl ring. Why: The sulfonyl group is bulky (tetrahedral geometry). It may be sterically preventing the warhead from reaching the cryptic cysteine.
2 Electronic Activation Action: Introduce

-fluorine or N-aryl substituents. Why: If the VS is too "cold" (unreactive), you may need to activate it. Note: This increases the risk of Lys modification, so titrate carefully.

Visualization: Selectivity Optimization Workflow

The following diagram illustrates the logical flow for optimizing Vinyl Sulfonamide selectivity, specifically distinguishing between irreversible Cysteine targeting and reversible/avoidable Lysine off-targets.

VS_Selectivity_Workflow Start Input: Vinyl Sulfonamide Probe Check_pH Step 1: Check Reaction pH Start->Check_pH Decision_pH Is pH > 7.5? Check_pH->Decision_pH Action_Lower_pH Action: Lower pH to 7.2-7.4 (Protonate Lysine) Decision_pH->Action_Lower_pH Yes Check_Adduct Step 2: Assess Adduct Stability (Intact Protein MS) Decision_pH->Check_Adduct No Action_Lower_pH->Check_Adduct Decision_Rev Is Lysine Adduct Reversible? Check_Adduct->Decision_Rev Action_Wash Action: Perform Washout/Dilution (Hydrolyze Lys-Adduct) Decision_Rev->Action_Wash Yes (Unstable) Action_Tune Action: Tune Warhead Electronics (Switch N-Aryl to N-Alkyl) Decision_Rev->Action_Tune No (Stable/Perm) Final Outcome: Selective Cysteine Modification Action_Wash->Final Action_Tune->Final

Caption: Workflow for diagnosing and correcting off-target Lysine modification. Priority is placed on pH control and exploiting the reversibility of amine-Michael adducts.

Experimental Protocols

Protocol A: Intact Protein Mass Spectrometry for Adduct Validation

Purpose: To definitively count the number of modifications and distinguish between Cys (stable) and Lys (potentially reversible) labeling.

Materials:

  • Target Protein (5 µM)

  • Vinyl Sulfonamide Probe (Titration: 10, 50, 100 µM)

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4 (Strictly controlled)

  • Quench: 1% Formic Acid

Procedure:

  • Incubation: Incubate protein with probe for 1 hour at 25°C .

    • Critical: Do not exceed 2 hours initially; long incubations favor thermodynamic off-target Lys products.

  • Quenching: Add Formic Acid to final 1% (drops pH to ~2, stopping reaction and denaturing protein).

  • LC-MS Analysis: Inject onto C4 column (Reverse Phase). Deconvolute the charge envelope.

  • Data Interpretation:

    • Mass Shift: Look for +MW of probe.

    • Adduct Count:

      • 1 Adduct: Likely specific Cys (if Cys is available).

      • 2+ Adducts: High probability of Lys modification.

    • Reversibility Check: Dilute a parallel sample 1:100 in buffer (no probe) and incubate for 4 hours before quenching. If adduct count decreases, the modification was on Lysine (reversible).

Protocol B: Gel-Based ABPP with Competition

Purpose: To visualize selectivity in a complex proteome.

  • Proteome Prep: Cell lysate (1 mg/mL) in PBS (pH 7.4).

  • Pre-treatment (Control): Treat one aliquot with high concentration (200 µM) of Iodoacetamide (Cys-blocker) for 30 min.

  • Probe Labeling: Add Vinyl Sulfonamide-Alkyne probe (1–10 µM) to both naive and pre-treated lysates. Incubate 1 hr.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide, TCEP, TBTA, CuSO4).

  • SDS-PAGE: Resolve on gel and scan for fluorescence.

  • Analysis:

    • If the band disappears in the Iodoacetamide sample: The probe was hitting Cysteine.

    • If the band persists in the Iodoacetamide sample: The probe is hitting Lysine (IA does not alkylate Lys at pH 7.4).

Frequently Asked Questions (FAQ)

Q1: Why does my vinyl sulfonamide label Lysine when acrylamides don't? A: It comes down to electrophilicity and hardness . The sulfonyl group (


) is a stronger electron-withdrawing group than the carbonyl (

) in acrylamides. This makes the

-carbon more positive and "harder," increasing its reactivity toward "hard" amine nucleophiles like Lysine. Furthermore, the transition state for sulfonamide addition is often lower in energy.

Q2: Can I use scavengers to prevent Lysine modification? A: Yes, but with caution. Primary amines (like TRIS buffer) should be avoided as they will compete. You can use Glutathione (GSH) in a pulse-chase format: label with your probe for a short time, then add excess GSH. The GSH will rapidly quench unreacted probe and can sometimes displace reversible Lys-adducts via thiol-exchange, leaving the stable Cys-adducts intact.

Q3: Is the Lysine modification always irreversible? A: No. Unlike Cysteine-Michael adducts (thioethers), which are very stable, Lysine-Michael adducts (enamines/secondary amines) can be reversible, especially if the warhead is bulky or if the local environment changes.


-fluorovinylsulfonamides, for instance, are designed to form reversible covalent bonds with Lysine.

Q4: How do I tune the warhead to be less reactive? A: Modify the sulfonamide nitrogen.

  • High Reactivity:[2]

    
     (The NH is acidic, pKa ~10, making the group very electron-withdrawing).
    
  • Low Reactivity:[3]

    
     (Dialkyl sulfonamides are extremely stable and less electrophilic).
    
  • Recommendation: Start with a morpholine-sulfonamide or N-methyl-N-phenyl analog to balance reactivity.

References

  • Assessment of Lysine and Cysteine Reactivities for Covalent Inhibitor Design Source: National Institutes of Health (NIH) / PubMed Context: Discusses the pKa prediction of reactive lysines and the design of selective covalent inhibitors. URL:[Link]

  • Selective Lysine Modification of Native Peptides via Aza-Michael Addition Source: Organic & Biomolecular Chemistry (RSC) Context: Details the synthesis of N-methyl-N-phenylethenesulfonamide for selective lysine modification and the pKa differences between N-terminal and epsilon-amines. URL:[Link]

  • 
    -Fluorovinylsulfonamide as a Tunable Electrophile for Covalent Targeting 
    Source: Journal of the American Chemical Society (ACS)
    Context:[4] Describes the use of fluorinated vinyl sulfonamides to create reversible lysine adducts and fine-tune electrophilicity.
    URL:[Link]
    
  • Synthesis and Functionalization of Vinyl Sulfonimidamides Source: Chemical Science (RSC) Context:[5] Explores the "mono-aza" analogues of sulfonamides and how N-substituents modulate reactivity against Cys vs Lys. URL:[Link]

Sources

Technical Support Center: Stability of N-ethylethenesulfonamide (NEES)

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: NEES-STAB-001 Assigned Specialist: Senior Application Scientist, Covalent Discovery Unit

Executive Summary

N-ethylethenesulfonamide (NEES) is a potent electrophilic "warhead" commonly used in covalent drug discovery to target cysteine residues.

The Critical Insight: If you are observing the disappearance of NEES in your media, it is statistically unlikely to be hydrolysis (cleavage of the S-N bond). Instead, you are likely witnessing Michael Addition (hydration by water or conjugation with media components).

This guide reorients your troubleshooting strategy from "preventing hydrolysis" to "controlling electrophilic reactivity."

Module 1: The Stability Matrix (Mechanism of Loss)

To prevent the loss of your compound, you must understand the enemy. In biological media (pH 7.4), NEES faces three distinct threats.

The "Phantom" Hydrolysis (Hydration)

True hydrolysis (breaking the sulfonamide bond to form ethenesulfonic acid and ethylamine) requires harsh acidic or basic conditions (e.g., 6M HCl, >100°C). In media, water acts as a weak nucleophile, adding across the vinyl double bond. This is hydration , not hydrolysis, but the result is the same: loss of the active warhead.

The Media Trap (Nucleophilic Scavenging)

Cell culture media (e.g., DMEM, RPMI) is a minefield of nucleophiles.

  • Thiols: Glutathione (GSH), Cysteine, and Mercaptoethanol react rapidly with NEES.

  • Amines: Free amino acids (Histidine, Lysine) and the N-termini of proteins (BSA in FBS) can form adducts.

pH Sensitivity

The vinyl group's reactivity is pH-dependent.[1]

  • High pH (>8.0): Promotes hydroxide ion (

    
    ) formation, which is a potent catalyst for hydration. It also deprotonates thiols to thiolate anions (
    
    
    
    ), increasing their reactivity by orders of magnitude.
  • Low pH (<6.0): Protonates nucleophiles, stabilizing NEES, but may not be physiologically relevant.

Visualization: The Degradation Pathways

The following diagram illustrates the competition between your target and the degradation pathways in media.

NEES_Stability cluster_conditions Critical Control Factors NEES This compound (Active Warhead) Product_Target Therapeutic Adduct (Desired) NEES->Product_Target Specific Reaction (Fast) Product_Hydrated Hydrated Alcohol (Inactive) NEES->Product_Hydrated Product_Scavenged Media Adduct (False Negative) NEES->Product_Scavenged Target Target Protein (Cysteine) Water Water (H2O) (Buffer/Media) Water->Product_Hydrated Michael Addition (Catalyzed by High pH) MediaNu Media Nucleophiles (GSH, BSA, FBS) MediaNu->Product_Scavenged Non-Specific Conjugation (High Risk in FBS) pH pH > 7.5 Accelerates Loss Temp Temp > 37°C Accelerates Loss

Caption: Competitive pathways for NEES in biological media. Note that water and media components compete with the therapeutic target.

Module 2: Troubleshooting Workflow

If you observe rapid clearance in your "No-Enzyme" or "No-Cell" controls, follow this diagnostic tree.

ObservationProbable CauseCorrective Action
Loss in PBS (pH 7.4) pH-driven HydrationLower pH to 7.0 or 6.8 if the assay permits. Ensure buffer is fresh (pH drift).
Loss in DMEM/RPMI Nucleophilic AttackCheck for Glutamine or Thiol additives. Switch to minimal media (HBSS) for binding assays.
Loss in Media + FBS Protein Binding (BSA)FBS contains BSA (rich in Cys/Lys). Reduce FBS to 1% or use delipidated/dialyzed serum.
Loss in Stock Solution Hygroscopic SolventDMSO absorbs water from air. Use anhydrous DMSO and store under Argon/Nitrogen.

Module 3: Experimental Protocols

Protocol A: The "Buffer Stability" Stress Test

Use this to determine the intrinsic hydrolytic stability of your specific NEES derivative.

Materials:

  • Compound Stock (10 mM in Anhydrous DMSO).

  • Buffers: 100 mM Phosphate (pH 6.0, 7.4, 8.0).

  • Internal Standard (e.g., Warfarin or Tolbutamide - non-covalent).

Step-by-Step:

  • Preparation: Pre-warm buffers to 37°C.

  • Inoculation: Spike compound into buffer to a final concentration of 10 µM (0.1% DMSO final).

    • Critical: Do not exceed 1% DMSO; high organic solvent masks hydration issues.

  • Sampling: Aliquot 50 µL at T=0, 1h, 4h, 8h, 24h.

  • Quenching: Immediately mix with 150 µL Acetonitrile + 1% Formic Acid (Acid stabilizes the vinyl group by protonating potential nucleophiles).

  • Analysis: Analyze via LC-MS/MS.

    • Look for: Parent mass (M) and Hydrated mass (M+18).

    • Calculation: Plot

      
       vs. Time to determine 
      
      
      
      and
      
      
      .
Protocol B: Media Compatibility Check

Use this to determine if your media is "eating" your compound.

  • Setup: Compare stability in:

    • Condition A: PBS (Control).

    • Condition B: DMEM (No FBS).

    • Condition C: DMEM + 10% FBS.

  • Execution: Incubate 1 µM compound for 4 hours at 37°C.

  • Readout: If A is stable but B degrades

    
     Reacting with Amino Acids/Glutamine.
    
  • Readout: If B is stable but C degrades

    
     Covalent binding to Serum Albumin (BSA).
    

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer with NEES? A: Avoid if possible. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While it is bulky, it can slowly react with highly active Michael acceptors over long incubations (24h+), forming a false adduct. Phosphate (PBS) or HEPES are safer choices.

Q: My compound disappears, but I don't see the M+18 (hydration) peak. Where did it go? A: It likely polymerized or formed an adduct with a buffer contaminant. Vinyl sulfonamides can undergo radical polymerization if exposed to light or initiators. Ensure your tubes are amber/foil-wrapped. Alternatively, if you are using TCEP or DTT (reducing agents) in your buffer, they have destroyed your compound instantly. Never use DTT/TCEP with Michael acceptors.

Q: How do I store the DMSO stock to prevent hydrolysis? A: Store at -20°C or -80°C. Aliquot into single-use vials to avoid freeze-thaw cycles. DMSO is hygroscopic; every time you open the bottle, it pulls in atmospheric water, which will hydrate your vinyl group over months of storage.

References

  • Reactivity and Stability of Vinyl Sulfonamides.

    • Source: National Institutes of Health (PMC) / ACS Med Chem Lett.
    • Context: Establishes that vinyl sulfonamides are generally more stable to hydrolysis than vinyl sulfonates but susceptible to thiol-Michael addition.
    • Link:

  • Strategies for Discovering and Derisking Covalent Inhibitors.

    • Source: N
    • Context: Discusses the "tunability" of Michael acceptors and the importance of assay conditions (avoiding DTT/GSH).
    • Link:

  • Hydrolysis of Sulphonamides in Aqueous Solutions.

    • Source: Chemosphere / ResearchG
    • Context: Provides baseline data on the extreme stability of the sulfonamide bond itself (S-N cleavage), reinforcing that the vinyl group is the instability locus.
    • Link:

  • The Michael Addition Reaction Mechanism.

    • Source: Master Organic Chemistry.
    • Context: Foundational mechanism explaining the role of enol
    • Link:

Sources

Technical Support Dossier: Troubleshooting Low Yields in Ethenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Nucleophile-Electrophile Support Center .

Below is the technical support dossier for Ethenesulfonamide (Vinylsulfonamide) Synthesis . This guide addresses the specific yield-killing mechanisms inherent to this Michael acceptor, particularly the competition between elimination and nucleophilic addition .

Ticket ID: ES-SYN-004 Subject: Optimization of Yield and Purity in Vinylsulfonamide Preparation Status: Resolved / Reference Ready

Executive Summary

The synthesis of ethenesulfonamide (CAS: 13891-43-5) is deceptive.[1] While the disconnection to 2-chloroethanesulfonyl chloride seems straightforward, the product is a potent Michael acceptor . The primary cause of low yield is not usually failure of the elimination step, but rather the consumption of the product by the reagents (amines/ammonia) or radical polymerization .

This guide replaces "standard" protocols with a self-validating workflow designed to suppress Michael addition and polymerization.

Part 1: The Mechanistic Failure Points

Before adjusting your protocol, you must understand where the mass is going. The reaction landscape is a competition between the desired E2 elimination and the parasitic Michael addition .

Reaction Pathway Diagram

The following diagram illustrates the "Danger Zone" where the product is consumed by its own precursors.

Ethenesulfonamide_Pathways Precursor 2-Chloroethanesulfonyl chloride Intermediate 2-Chloroethanesulfonamide (Stable Intermediate) Precursor->Intermediate Ammonolysis (NH3, <0°C) Product Ethenesulfonamide (Vinylsulfonamide) Intermediate->Product Base-Induced Elimination (DBU or Excess NH3, Heat) Byproduct_Michael Michael Adduct (Dimer/Oligomer) Intermediate->Byproduct_Michael Direct Displacement (Minor Path) Product->Byproduct_Michael Reaction with Excess Amine/NH3 Byproduct_Poly Polymerized Material (Insoluble Gum) Product->Byproduct_Poly Radical Polymerization (No Inhibitor)

Figure 1: Reaction landscape showing the critical "tipping point" where the product reacts with the amine source (Michael Addition) or itself (Polymerization).

Part 2: Diagnostic Q&A & Troubleshooting
Q1: My reaction turns into a viscous gum/oil instead of a crystalline solid. Is this polymerization?

Diagnosis: Likely Yes , or a mixture of Michael adducts. Root Cause: Vinylsulfonamides are prone to radical polymerization, especially during concentration or heating. They are also liquid or low-melting solids (mp ~24°C) that can be difficult to crystallize if impure. Corrective Action:

  • Add a Radical Inhibitor: strictly add BHT (Butylated hydroxytoluene) or Hydroquinone (0.1–0.5 mol%) to the reaction mixture and the receiving flask during workup/concentration.

  • Temperature Control: Never heat the neat product above 40°C without solvent.

  • Validation: Check the NMR. Polymerization manifests as broad, undefined peaks in the alkyl region (1.5–3.0 ppm) and loss of the distinct vinyl ABC system (5.8–6.8 ppm).

Q2: I am using excess ammonia/amine to drive the reaction, but my yield is <30%. Why?

Diagnosis: You are driving the Michael Addition . Mechanism: The newly formed ethenesulfonamide is an excellent electrophile. If you have excess free amine (or ammonia) present after the elimination is complete, it will attack the vinyl group to form the 2-aminoethanesulfonamide derivative (e.g.,


).
Corrective Action: 
  • Switch Bases: Do not use the nucleophilic amine as the base for the elimination step.

  • Protocol Adjustment:

    • Step 1 (Ammonolysis): Use stoichiometric ammonia at -78°C to 0°C to form the sulfonamide. Remove excess ammonia immediately under vacuum.

    • Step 2 (Elimination): Use a non-nucleophilic, bulky base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or DIPEA for the elimination step to prevent attack on the vinyl group.

Q3: The product decomposes during silica gel chromatography. How do I purify it?

Diagnosis: Acid-catalyzed hydrolysis or polymerization on the silica surface. Corrective Action:

  • Avoid Silica if possible: Ethenesulfonamide is water-soluble, making extraction difficult, and reactive on silica.

  • Sublimation: For the parent ethenesulfonamide, sublimation is the superior purification method due to its volatility and the non-volatile nature of the polymeric byproducts.

    • Conditions: High vacuum (<0.1 mmHg), bath temp 30–40°C, cold finger at -78°C.

  • Buffered Silica: If chromatography is mandatory, pretreat the silica gel with 1% Triethylamine/Hexanes to neutralize acidic sites.

Part 3: Optimized Experimental Protocol

This protocol minimizes the contact time between the product and nucleophiles.

Target: Ethenesulfonamide (


)
Precursor:  2-Chloroethanesulfonyl chloride (CAS: 1622-32-8)[1]
ParameterStandard (Flawed) MethodOptimized Method
Solvent Water or EthanolDry THF or DCM (Anhydrous)
Base Excess Ammonia (

)
Step 1:

(gas) / Step 2: DBU (1.1 eq)
Temperature Room Temp to Reflux-78°C (Addition)

0°C (Elimination)
Additives NoneBHT (10 mg/mmol)
Workup Aqueous ExtractionFiltration of salts

Sublimation
Step-by-Step Procedure:
  • Sulfonamide Formation (Low Temp):

    • Dissolve 2-chloroethanesulfonyl chloride (10 mmol) in anhydrous THF (50 mL) under Argon.

    • Cool to -78°C (Dry ice/Acetone).

    • Slowly bubble anhydrous

      
       gas or add 
      
      
      
      in dioxane (2.0 eq) dropwise. Crucial: Keep T < -60°C to prevent elimination/addition competition.
    • Stir for 1 hour, then allow to warm to 0°C. Purge excess

      
       with a stream of Argon.
      
  • Elimination (Non-Nucleophilic):

    • Add BHT (5 mg).

    • Add DBU (1.1 eq) dropwise at 0°C. The solution will become cloudy as DBU·HCl precipitates.

    • Monitor by TLC (or NMR aliquot).[2] Conversion is usually rapid (<30 mins).

  • Isolation (Anhydrous):

    • Filter the reaction mixture through a fritted funnel (under Argon) to remove ammonium/DBU salts.

    • Concentrate the filtrate carefully at <25°C under reduced pressure. Do not heat.

    • Purification: The residue is likely the crude product. Purify via sublimation at high vacuum (0.05 mmHg) with a bath temperature of 35°C.

Part 4: Data & Specifications

Physical Properties for Verification:

PropertyValueNotes
Appearance White crystalline solidLow melting point, often waxy.
Melting Point 24–26°CWill melt in a warm lab; handle on ice.
1H NMR (CDCl3)

6.58 (dd), 6.29 (d), 5.98 (d), 4.80 (br s,

)
Distinctive vinyl pattern.
Stability Unstable at RT > 24hStore at -20°C under Argon.
References
  • Preparation of Ethenesulfonamide . Journal of the American Chemical Society.

  • Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives . Chemical & Pharmaceutical Bulletin.

  • Inhibition of Free Radical Polymerization: A Review . Processes.

  • Sublimation: Isolating the Purest Chemical Compounds . Adesis Inc. Technical Notes.

Sources

Removing unreacted N-ethylethenesulfonamide from protein samples

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Covalent Probe Cleanup Topic: Removal of Unreacted N-ethylethenesulfonamide (NEES) from Protein Samples

Executive Summary

This compound (NEES) is a representative vinyl sulfonamide "scout fragment" or covalent probe used in chemoproteomics and fragment-based drug discovery (FBDD). It functions as a Michael acceptor, covalently modifying nucleophilic cysteine residues.

While the protein-probe bond is irreversible, the excess unreacted NEES must be rigorously removed prior to downstream analysis. Failure to do so leads to ionization suppression in Mass Spectrometry (MS) , non-specific background labeling during long incubations, and toxicity in live-cell carryover experiments.

This guide provides two validated workflows: Gentle Removal (for functional assays) and Rigorous Extraction (for denatured proteomic analysis).

Part 1: Decision Matrix & Workflow

Before selecting a protocol, determine the downstream application of your protein sample. Vinyl sulfonamides are stable, but the protein itself may not be.

Figure 1: Decision matrix for selecting the appropriate cleanup method based on protein stability requirements.

Part 2: Comparison of Removal Methods

FeatureSpin Desalting (SEC) Wessel-Flügge Precipitation Dialysis
Mechanism Size Exclusion (Chromatography)Phase Partitioning & SolubilityPassive Diffusion
Protein State Native (Folded)Denatured (Linear)Native (Folded)
Removal Efficiency >95% (2 passes recommended)>99.9% (Lipids/Detergents also removed)~90-95% (Slow)
Time Required 15 Minutes45 Minutes12-24 Hours
Sample Loss Risk Low (if column matched to MW)Medium (Pellet resuspension issues)High (Adsorption/Precipitation)
Best For Enzymatic Assays, SPRBottom-up Proteomics (LC-MS/MS)Large Volumes (>5mL)

Part 3: Validated Protocols

Method A: High-Throughput Spin Desalting (Native State)

Best for: Preserving enzymatic activity or protein-protein interactions.

The Science: Vinyl sulfonamides (MW ~135 Da) are significantly smaller than proteins (>10 kDa). Resin-based spin columns (e.g., Zeba, Bio-Gel P-6) trap small molecules in the porous beads while large proteins flow through the void volume.

Protocol:

  • Quench: Add DTT to a final concentration of 5 mM. Incubate for 10 mins at RT.

    • Why? This converts reactive NEES into an inert DTT-adduct, preventing non-specific binding during the spin.

  • Equilibrate: Place the spin column in a collection tube. Centrifuge at 1,000 x g for 2 min to remove storage buffer. Add your exchange buffer (e.g., PBS) and spin again. Repeat 3x.

    • Critical: Failure to equilibrate results in buffer mismatch and potential protein crashing.[1]

  • Load: Apply the sample strictly to the center of the resin bed. Do not touch the sides.

    • Volume Rule: Do not exceed 30% of the resin bed volume. Overloading causes "breakthrough" of the small molecule.

  • Elute: Centrifuge at 1,000 x g for 2 min. The flow-through contains the purified protein.

  • Validation: Measure protein concentration (A280 or Bradford). If MS analysis is required later, perform a second pass to ensure <0.1% probe carryover.

Method B: Wessel-Flügge (Methanol-Chloroform) Precipitation

Best for: Mass Spectrometry (LC-MS/MS) and removing lipids/detergents.

The Science: This method creates a phase separation. Proteins precipitate at the interphase between the aqueous (top) and organic (bottom) layers, while the unreacted NEES, lipids, and salts remain soluble in the liquid phases.

Figure 2: Phase separation mechanism in Wessel-Flügge precipitation.

Protocol:

  • Ratio: For every 100 µL of protein sample:

  • Add 400 µL Methanol . Vortex thoroughly.

  • Add 100 µL Chloroform . Vortex.

  • Add 300 µL Water . Vortex vigorously (solution will turn cloudy).

  • Phase Separation: Centrifuge at 9,000 - 14,000 x g for 2-5 minutes.

    • Observation: You will see a top aqueous layer, a bottom organic layer, and a white protein disc (interphase) in the middle.

  • Extraction: Carefully remove the top layer without disturbing the disc.

  • Wash: Add 400 µL Methanol to the tube (mixes with the remaining chloroform and pellet). Vortex to wash the pellet.

  • Pellet: Centrifuge at 14,000 x g for 3 minutes. Remove all supernatant.

  • Dry: Air dry for 5-10 minutes. Do not over-dry (or the pellet becomes insoluble).[2]

  • Resuspend: Add 8M Urea or 6M GuHCl for MS digestion.

Part 4: Troubleshooting & FAQs

Q1: I see "ghost" peaks in my Mass Spec data corresponding to the probe mass, even after desalting.

  • Diagnosis: Incomplete removal or "stickiness." Vinyl sulfonamides are hydrophobic; they may adhere to the plastic tube or the protein surface non-covalently.

  • Fix:

    • Perform the Quench step (5mM DTT) before desalting. This makes the probe more hydrophilic and less likely to stick hydrophobically.

    • Switch to Method B (Precipitation) if the protein can be denatured. It is far superior for removing hydrophobic small molecules.

Q2: My protein yield is <50% after using the spin column.

  • Diagnosis: Non-specific adsorption to the resin or filter.

  • Fix:

    • Ensure you are using a "Low Protein Binding" column (e.g., polyacrylamide-based rather than silica).

    • Passivation: Pre-wash the column with a buffer containing 0.1% BSA, then wash thoroughly with your buffer. This blocks binding sites on the plastic.

Q3: The protein pellet from Method B won't dissolve in my digestion buffer.

  • Diagnosis: Over-drying.[2] If the methanol evaporates completely, the denatured protein forms tight aggregates.

  • Fix:

    • Dry only until the pellet turns from translucent to white (approx. 5-10 mins). It should still look slightly "damp."

    • Use RapiGest or 8M Urea with sonication (Bioruptor) to force solubilization.

Q4: Can I use Dialysis instead?

  • Expert Opinion: Only as a last resort. Dialysis is slow (overnight), and vinyl sulfonamides can slowly hydrolyze or react off-target during this time. If you must dialyze, ensure the sample is quenched with DTT first.

References

  • Reaction Mechanism of Vinyl Sulfonamides

    • Title: Vinyl sulfonamides: selective and tunable covalent warheads against challenging enzyme targets.
    • Source: Exploration of Targeted Anti-tumor Therapy (2023).
    • URL:[Link][3]

  • Precipit

    • Title: A method for the quantitative recovery of protein in dilute solution in the presence of detergents and lipids.
    • Source: Analytical Biochemistry (Cited via NIH/PubMed).
    • URL:[Link]

  • Spin Desalting & Troubleshooting Title: Protein Dialysis, Desalting, and Concentration Support—Troubleshooting. Source: Thermo Fisher Scientific.
  • Covalent Inhibitor Screening (ABPP)

    • Title: A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases.[4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for Vinyl Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Med. Chem. Formulation) Ticket ID: VS-SOL-001 Subject: Overcoming aqueous insolubility and precipitation in hydrophobic vinyl sulfonamide (VS) derivatives.

Executive Summary: The "Warhead Paradox"

Vinyl sulfonamides (VS) are potent electrophilic warheads used in covalent drug design to target non-catalytic cysteine residues.[1] However, they present a distinct physicochemical paradox:

  • The Reactivity Requirement: To drive membrane permeability and reach intracellular targets (e.g., KRAS, BTK), the scaffold attached to the VS warhead is often highly lipophilic (aromatic/heterocyclic).

  • The Solubility Bottleneck: The sulfonyl group (

    
    ) is polar, but the vinyl group and the necessary hydrophobic scaffold often push the LogP > 4, resulting in aqueous solubility 
    
    
    
    .

This guide provides field-proven troubleshooting workflows to solubilize VS derivatives without compromising their electrophilic reactivity.

Diagnostic Workflow: The Solubility Decision Matrix

Before attempting random additives, determine the physicochemical root cause of your insolubility using this logic flow.

SolubilityLogic Start START: Compound Precipitates CheckStruct 1. Analyze Structure: Ionizable Groups? Start->CheckStruct HasIon Yes (Amine/Carboxyl) CheckStruct->HasIon NoIon No (Neutral Lipophile) CheckStruct->NoIon SaltScreen Action: Salt Screen (Mesylate, HCl, Na+) HasIon->SaltScreen Cosolvent 2. Bioassay Limit Check: Can you use >1% DMSO? NoIon->Cosolvent YesDMSO Yes Cosolvent->YesDMSO NoDMSO No (In vivo/Sensitive Cells) Cosolvent->NoDMSO SimpleForm Action: Ternary System (DMSO + PEG400 + Saline) YesDMSO->SimpleForm Complexation Action: Cyclodextrin Complexation (HP-β-CD) NoDMSO->Complexation Nano Action: Lipid Nanocarriers (SLN/NLC) Complexation->Nano If CD Fails

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on structural properties and assay constraints.

Troubleshooting Guides & FAQs
Category A: Precipitation in Cell-Based Assays ("The Crash-Out")

User Question: "I dissolve my vinyl sulfonamide in 100% DMSO at 10 mM. It’s clear. When I dilute it into cell culture media (DMEM + 10% FBS) to 10 µM, it turns cloudy immediately. Why?"

Technical Diagnosis: You are experiencing "Solvent Shock" nucleation . Vinyl sulfonamides are often highly crystalline. When a DMSO stock hits the aqueous buffer, the localized water concentration spikes, causing rapid supersaturation and precipitation before the compound can disperse.

Solution Protocol:

  • The Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into media.

    • Step 1: Dilute 10 mM stock 1:10 into PEG-400 or Propylene Glycol (Intermediate Stock).

    • Step 2: Pipette this intermediate into the media. The amphiphilic glycol reduces the interfacial tension and slows nucleation.

  • BSA Pre-Coating (The "Protein Sponge"):

    • Vinyl sulfonamides bind albumin. Add your compound to a small volume of media containing 4% BSA (Bovine Serum Albumin) first, vortex, then dilute to the final volume. The BSA sequesters the lipophilic warhead, keeping it in "solution" (technically a protein-bound state) and preventing crystal growth.

Category B: Chemical Stability in Formulation

User Question: "I formulated my VS inhibitor in a buffer with pH 8.0 to improve solubility, but the potency dropped after 24 hours. Is it hydrolyzing?"

Technical Diagnosis: While vinyl sulfonamides are more stable than acrylates, they are still electrophiles.

  • pH Sensitivity: At pH > 8.0, hydroxide ions (

    
    ) can initiate slow hydrolysis or non-specific addition.
    
  • Buffer Incompatibility: If you used Tris or Glycine , you likely deactivated your compound. The free amines in these buffers react with the vinyl group via aza-Michael addition over time.

Solution Protocol:

  • Buffer Selection: Switch to PBS , HEPES , or MOPS . These are non-nucleophilic.

  • pH Target: Maintain pH 6.5 – 7.4. Solubility rarely improves significantly for neutral VS derivatives above pH 7.4, so the risk of degradation outweighs the benefit.

  • Thiol Warning: NEVER use DTT, Glutathione, or Mercaptoethanol in the stock or dilution buffer. These will instantly quench the vinyl sulfonamide warhead [1].

Category C: Advanced Solubilization (Cyclodextrins)

User Question: "I need an IV formulation for a mouse study. DMSO is toxic at the required dose. What is the gold standard?"

Technical Diagnosis: Sulfonamides form stable 1:1 inclusion complexes with


-Cyclodextrins (

-CD)
.[2] The hydrophobic aromatic tail of your VS fits into the CD cavity, while the hydrophilic exterior engages the water [2][3].

Protocol: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) Formulation
  • Reagents: HP-

    
    -CD (pharmaceutical grade), 0.9% Saline.
    
  • Target: 20% w/v HP-

    
    -CD solution.
    

Step-by-Step:

  • Vehicle Prep: Dissolve 20g HP-

    
    -CD in 100mL 0.9% saline. Filter sterilize (0.22 µm).
    
  • Compound Addition:

    • Weigh your VS powder.

    • Add the 20% CD solution slowly while vortexing.

    • Critical Step: Sonicate in a water bath at 37°C for 30–60 minutes. The energy is required to drive the hydrophobic drug into the CD cavity.

  • Equilibration: Shake at room temperature for 4 hours.

  • Filtration: Filter again (0.45 µm) to remove un-complexed drug.

  • Quantification: Analyze by HPLC to determine the final dissolved concentration.

Expected Result: You should achieve a 10-50x increase in solubility compared to saline alone.

Comparative Data: Solubilization Systems
Formulation SystemSolubility GainBiological CompatibilityRisk Factors
100% DMSO (Stock) High (>50 mM)Toxic to cells >0.5%Precipitation upon dilution.
DMSO/PEG400/Water Moderate (10-50x)Moderate (IV/IP)Viscosity; potential hemolysis.
HP-

-Cyclodextrin
High (20-100x)Excellent (IV/Oral)Requires specific 1:1 fit; cost.
Tween 80 (Surfactant) High (Micellar)Low (Cell toxicity)Membrane disruption in assays.
Mechanistic Visualization: Cyclodextrin Complexation

The following diagram illustrates how the hydrophobic vinyl sulfonamide is shielded from the aqueous environment.

CD_Complex Drug VS Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex Driving Force: Hydrophobic Effect CD HP-β-CD (Host) CD->Complex H-Bonding (Exterior)

Figure 2: Mechanism of inclusion complex formation. The lipophilic VS scaffold enters the non-polar cavity of the cyclodextrin, while the hydrophilic shell ensures aqueous solubility.

References
  • Reaction Profiling of Vinyl Sulfonamides

    • Title: β-Fluorovinylsulfonamide as a Highly Reactivity- and Structure-Tunable Electrophile for Covalent Targeting of Proteins.
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Cyclodextrin/Sulfonamide Complexation

    • Title: Complex

      
      -cyclodextrin studied by experimental and theoretical methods.
      
    • Source: Journal of Pharmaceutical Sciences.

    • URL:[Link]

  • General Solubility Enhancement

    • Title: Techniques for solubility enhancement of Hydrophobic drugs: A Review.
    • Source: Journal of Advanced Pharmacy Educ
    • URL:[Link]

  • Covalent Inhibitor Design Strategies

    • Title: The design and development of covalent protein-protein interaction inhibitors for cancer treatment.[3][4]

    • Source: Journal of Hem
    • URL:[Link]

Sources

Covalent Kinase Inhibition: Incubation Time Optimization & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Kinase Inhibition. As targeted covalent inhibitors (TCIs) become increasingly prominent in drug discovery, optimizing their biochemical evaluation is critical. Unlike reversible inhibitors, covalent inhibitors function through a two-step non-equilibrium process. This guide is designed for researchers and drug development professionals to address the most common challenges faced when optimizing incubation times and characterizing kinetic parameters (


).

Kinetic Workflow Visualization

CovalentInhibition E_I Free Enzyme + Inhibitor [E] + [I] Rev_Comp Reversible Complex [E·I] E_I->Rev_Comp k1 (Association) Rev_Comp->E_I k-1 (Dissociation) Cov_Add Covalent Adduct [E-I] Rev_Comp->Cov_Add k_inact (Inactivation) Opt_Inc Incubation Time Optimization IC50_Shift Time-Dependent IC50 Shift Assay Opt_Inc->IC50_Shift Mass_Spec Intact Protein Mass Spectrometry Opt_Inc->Mass_Spec IC50_Shift->Rev_Comp Determines K_I IC50_Shift->Cov_Add Determines k_inact Mass_Spec->Cov_Add Confirms Mass Shift

Kinetic workflow for evaluating covalent kinase inhibitor incubation and adduct formation.

Frequently Asked Questions & Troubleshooting

Q1: Why does my covalent inhibitor's IC50 value decrease continuously with longer pre-incubation times, and how do I select the "optimal" time?

The Causality: Covalent inhibition is fundamentally different from standard reversible inhibition. It is a two-step process: an initial non-covalent binding event (governed by the reversible binding constant,


), followed by a nucleophilic attack on the inhibitor's electrophilic warhead to form an irreversible bond (governed by the inactivation rate, 

) [[1]]([Link]). Because the second step is irreversible, the system never reaches a true thermodynamic equilibrium. As incubation time increases, more of the free enzyme is funneled into the dead-end covalent complex (

). Consequently, the apparent IC50 will continue to drop until it reaches the stoichiometric limit of the assay (e.g., half the enzyme concentration) .

The Solution: You cannot rely on a single time-point IC50 to rank covalent inhibitors. Instead of looking for an "optimal" static time, you must measure the time-dependency to calculate the second-order rate constant,


. This metric accurately reflects the overall efficiency of covalent bond formation and is the industry standard for ranking TCIs .
Q2: I am observing complete inhibition at without any pre-incubation. What is causing this, and how can I resolve it?

The Causality: If you see maximum inhibition immediately upon adding the substrate, your inhibitor either has an exceptionally fast inactivation rate (


), an extremely tight reversible binding affinity (low 

), or both. In this scenario, the covalent adduct forms faster than the temporal resolution of your pre-incubation assay, making it impossible to capture the exponential decay of enzyme activity .

The Troubleshooting Steps:

  • Switch to a Continuous Assay: Instead of a pre-incubation (jump-dilution) setup, use a continuous assay format where the enzyme, inhibitor, and substrate are mixed simultaneously. Monitor product formation continuously over time. The progress curves will be non-linear, allowing you to extract

    
     from the curvature.
    
  • Lower Enzyme Concentration: Ensure your enzyme concentration is significantly below the

    
     of the inhibitor.
    
  • Decrease Temperature: Running the assay at room temperature or 4°C instead of 37°C can slow down the chemical step (

    
    ) enough to measure the kinetics.
    
Q3: How do I design a biochemical assay to accurately measure and ?

The Methodology: Step-by-Step Protocol for Time-Dependent IC50 Shift Assay To build a self-validating system, you must test multiple inhibitor concentrations across multiple pre-incubation times.

  • Reagent Preparation: Prepare a 3x concentration of your target kinase in assay buffer. Prepare a 3x concentration of your covalent inhibitor in a 10-point dose-response series (spanning at least 10-fold above and below the estimated

    
    ).
    
  • Pre-Incubation Matrix: Mix equal volumes of the 3x kinase and 3x inhibitor. Set up parallel reactions for distinct pre-incubation times: e.g., 0, 10, 20, 40, 60, and 120 minutes at room temperature.

  • Reaction Initiation: At the end of each respective pre-incubation period, add a 3x solution of the kinase substrate and ATP (at a concentration of

    
     to minimize reversible competition during the measurement phase).
    
  • Quench and Read: Allow the enzymatic reaction to proceed for a fixed, short duration (e.g., 10 minutes) to ensure initial velocity conditions. Quench the reaction (e.g., with EDTA) and read the product formation using your preferred readout (e.g., TR-FRET, mobility shift assay) [[2]]([Link]).

  • Data Analysis:

    • Plot the remaining fractional activity versus pre-incubation time for each inhibitor concentration.

    • Fit the exponential decay to find

      
       for each concentration: 
      
      
      
      .
    • Plot

      
       versus inhibitor concentration 
      
      
      
      . Fit to the hyperbolic equation:
      
      
      . The asymptote yields
      
      
      , and the concentration at half-maximal
      
      
      yields
      
      
      .
Q4: How can I definitively confirm that my incubation time is driving covalent adduct formation rather than just very slow, tight reversible binding?

The Causality: Biochemical kinetic assays alone cannot definitively prove covalency; a reversible inhibitor with a very slow off-rate (long residence time) can produce identical time-dependent IC50 shifts. To confirm the mechanism, you must physically observe the covalent modification. Intact protein mass spectrometry is the gold standard, as it directly detects the mass shift corresponding to the protein-inhibitor adduct .

The Methodology: Step-by-Step Protocol for Intact Protein LC-MS

  • Incubation: Incubate 2-5 µM of the recombinant kinase domain with a 5-10 fold molar excess of the inhibitor in a compatible buffer (avoiding primary amines or high concentrations of DTT/BME if testing cysteine-reactive warheads).

  • Time-Course Sampling: Take aliquots at 0, 30, 60, and 120 minutes to monitor the progression of adduct formation.

  • Quenching: Quench the reaction by adding an equal volume of 1% formic acid. This denatures the protein, stripping away any non-covalently bound inhibitor, ensuring that only true covalent adducts remain attached .

  • LC-MS Analysis: Inject the sample onto a C4 or C8 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Deconvolution: Use intact mass deconvolution software to convert the multiply charged envelope into a zero-charge mass spectrum. A successful covalent reaction will show a mass shift exactly equal to:

    
    .
    

Quantitative Data: Benchmarking Covalent Kinase Inhibitors

To help you benchmark your optimization efforts, the following table summarizes typical kinetic parameters for well-characterized covalent kinase inhibitors. Note the massive variance in


 driven by the reactivity of the warhead and the geometry of the binding pocket.
InhibitorTarget Kinase

(

M)

(

)

(

)
Reference
Afatinib EGFRN/A

N/A
Neratinib EGFRN/A

N/A
BMX-IN-1 BMX0.134


RMS-07 MPS10.0142


DGY-06-116 SrcN/A*

174

*Note: For highly potent inhibitors,


 is often too tight to measure accurately in standard biochemical formats, making 

the primary reportable value.

References

  • [1] Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. National Institutes of Health (NIH) / PubMed.[Link]

  • [3] Technologies for Direct Detection of Covalent Protein–Drug Adducts. National Institutes of Health (NIH) / PMC.[Link]

  • [2] One-Pot Measurement of the Kinetic Parameters KI, kinact, and Time-Dependent IC₅₀ for Analysis of Covalent Small Molecule Kinase Inhibitors. Texas Digital Library (TDL) DSpace Repository.[Link]

  • [4] Development of the First Covalent Monopolar Spindle Kinase 1 (MPS1/TTK) Inhibitor. ChemRxiv.[Link]

  • [5] Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry.[Link]

Sources

Technical Support Center: N-ethylethenesulfonamide Adducts in SDS-PAGE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-ethylethenesulfonamide (NEVS) applications. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of NEVS-protein adducts during Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Frequently Asked Questions (FAQs)

Here we address the fundamental principles governing the use of this compound for cysteine labeling and its behavior during standard proteomics workflows.

Q1: What is the chemical basis for this compound (NEVS) reacting with proteins?

A1: this compound is a vinyl sulfone, which is an excellent Michael acceptor.[1][2] It reacts specifically with the thiol group (-SH) of cysteine residues in proteins via a Michael-type 1,4-addition. This reaction is highly dependent on the deprotonation of the cysteine thiol to a more nucleophilic thiolate anion (S-), which is favored at a neutral to slightly alkaline pH (typically pH 7.5-8.5).[3][4] The reaction forms a stable, covalent thioether bond between the NEVS molecule and the cysteine residue.[2][5][6]

Q2: How stable is the NEVS-cysteine adduct under typical SDS-PAGE conditions?

A2: The thioether bond formed between NEVS and cysteine is generally considered stable and largely irreversible under most conditions.[2][5][6] However, the standard SDS-PAGE sample preparation protocol involves heating the sample (typically 95-100°C) in Laemmli buffer, which has a pH of 6.8.[7][8][9] While the slightly acidic pH of the sample buffer itself does not promote adduct reversal, the combination of high heat and the alkaline environment of the running buffer (pH ~8.3) and resolving gel (pH 8.8) could potentially lead to a low level of adduct loss through a retro-Michael reaction.[10][11][12] For most applications, this loss is negligible, but for highly sensitive quantitative experiments, it is a factor to consider.

Q3: Will the reducing agents in my Laemmli buffer, like DTT or β-mercaptoethanol, break the NEVS-cysteine bond?

A3: No, the standard reducing agents Dithiothreitol (DTT) and β-mercaptoethanol (BME) are not expected to cleave the stable thioether bond of the NEVS-cysteine adduct. The primary function of these reagents is to reduce disulfide bonds (cystine) to free thiols (cysteine), which is essential for fully denaturing proteins and eliminating tertiary and quaternary structures before electrophoresis.[13][14][15] The NEVS adduct is chemically distinct from a disulfide bond and is resistant to these reducing agents.

Q4: Does the NEVS modification affect the migration of my protein on an SDS-PAGE gel?

A4: Yes, a slight shift in migration is expected. This compound has a molecular weight of approximately 135.18 g/mol . Each cysteine residue that is modified will increase the total molecular weight of the protein by this amount. For proteins with multiple cysteine residues, the cumulative increase in mass may be sufficient to cause a noticeable upward shift in the protein's band position on the gel compared to the unmodified protein.

Troubleshooting Guide

This section addresses specific issues that you may encounter when analyzing NEVS-labeled proteins by SDS-PAGE.

Problem 1: Incomplete or No Labeling of the Target Protein
Possible Cause Explanation Recommended Solution
Suboptimal pH during labeling The Michael addition reaction is most efficient at a pH where a significant portion of cysteine thiols are deprotonated to the thiolate anion (pKa of cysteine thiol is ~8.5).[3] If the pH of your labeling reaction is too low (e.g., below 7), the reaction rate will be significantly reduced.Ensure your labeling buffer is at a pH between 7.5 and 8.5. A common choice is 50-100 mM Tris or HEPES at pH 8.0.
Presence of competing nucleophiles High concentrations of other thiol-containing compounds (e.g., DTT or BME from a previous purification step) will compete with your protein for reaction with NEVS.Ensure that any competing nucleophiles are removed from your protein sample before adding NEVS. This can be achieved by dialysis, buffer exchange, or precipitation/resuspension.
NEVS reagent degradation Although relatively stable, prolonged storage of NEVS in solution, especially at non-optimal pH, can lead to hydrolysis or polymerization.Prepare NEVS solutions fresh before each use. Store the stock powder in a desiccated environment.
Insufficient incubation time or temperature While the reaction is generally rapid, very dilute protein samples or suboptimal conditions may require longer incubation times.Increase the incubation time (e.g., to 2 hours) or the temperature (e.g., to 37°C) during the labeling step.
Problem 2: Loss of NEVS Adduct Signal (e.g., in a subsequent Western Blot or Mass Spectrometry analysis)
Possible Cause Explanation Recommended Solution
Adduct instability during sample preparation As mentioned in the FAQs, the combination of high heat (95-100°C) and the alkaline pH of the resolving gel and running buffer can potentially cause some reversal of the Michael addition (retro-Michael reaction).[10][11]To minimize this, consider reducing the heating time or temperature during sample preparation. For example, try heating at 70°C for 10 minutes instead of 95°C for 5 minutes. This is often sufficient for denaturation while being gentler on the adduct.
Over-alkylation leading to protein precipitation Modifying a large number of cysteines can alter the protein's solubility properties, potentially leading to aggregation and precipitation during the heating step.If your protein has many cysteines, consider using a lower molar excess of NEVS during the labeling step. Also, ensure thorough mixing and centrifugation of your sample before loading the supernatant onto the gel.
Problem 3: Smeared or Distorted Bands on the SDS-PAGE Gel
Possible Cause Explanation Recommended Solution
Incomplete denaturation If the protein is not fully denatured, it will not migrate as a single, sharp band. This can be exacerbated by modifications that might interfere with SDS binding.Ensure your Laemmli sample buffer is at the correct concentration and that you are adding a sufficient volume. A final concentration of 2% SDS is typical. Ensure the sample is heated appropriately (e.g., 70°C for 10 min or 95°C for 3-5 min).[8]
Protein aggregation High concentrations of labeled protein or incomplete solubilization can lead to aggregates that do not enter the resolving gel properly.Centrifuge your samples at high speed for 5-10 minutes after heating and before loading. Only load the supernatant. Consider adding 6-8 M urea to your sample buffer to improve solubilization, though this may require adjustments to your gel system.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the key chemical reaction and a recommended experimental workflow.

NEVS_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Protein_Cys Protein-SH Cysteine Residue Adduct Protein-S-CH₂-CH₂-SO₂-NH-CH₂CH₃ Stable Thioether Adduct Protein_Cys:e->Adduct:w Michael Addition NEVS H₂C=CH-SO₂-NH-CH₂CH₃ This compound NEVS:e->Adduct:w Conditions pH 7.5 - 8.5 Room Temp ~ 1 hr

Caption: Chemical reaction of NEVS with a protein cysteine residue.

SDS_PAGE_Workflow A 1. Protein Sample (Cysteines Reduced) B 2. NEVS Labeling (pH 8.0, 1 hr, RT) A->B C 3. Quench Reaction (e.g., with excess DTT) B->C D 4. Add Laemmli Buffer (2X or 4X) C->D E 5. Denature Sample (70°C for 10 min) D->E F 6. Centrifuge (14,000 x g, 5 min) E->F G 7. Load Supernatant on SDS-PAGE Gel F->G H 8. Electrophoresis & Analysis G->H

Caption: Recommended workflow for NEVS labeling and SDS-PAGE analysis.

Experimental Protocols

Protocol 1: Cysteine Alkylation with this compound (NEVS)

This protocol outlines a general procedure for labeling a purified protein sample with NEVS.

  • Sample Preparation:

    • Start with a purified protein sample in a buffer free of thiols (e.g., Tris or HEPES). If your protein has disulfide bonds that need to be labeled, first reduce them by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.

    • Remove the DTT using a desalting column or buffer exchange into a labeling buffer (e.g., 50 mM HEPES, pH 8.0).

  • Labeling Reaction:

    • Prepare a fresh 100 mM stock solution of NEVS in a compatible solvent like DMSO or water.

    • Add NEVS to your protein sample to a final concentration that is typically a 10- to 20-fold molar excess over the concentration of cysteine residues.

    • Incubate the reaction at room temperature for 1 hour with gentle mixing.

  • Quenching:

    • To stop the reaction, add a thiol-containing reagent to scavenge any unreacted NEVS. Add DTT or β-mercaptoethanol to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature.

Protocol 2: Sample Preparation for SDS-PAGE

This protocol is optimized to preserve the integrity of the NEVS adduct.

  • Mixing with Sample Buffer:

    • To your quenched, NEVS-labeled protein sample, add an equal volume of 2X Laemmli sample buffer (or the appropriate volume for 4X or 6X buffer). The final concentrations in the loaded sample should be approximately 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, and 0.01% bromophenol blue. The quenching agent from the previous step will serve as the reducing agent.

  • Denaturation:

    • Heat the samples at 70°C for 10 minutes. Note: Avoid boiling (95-100°C) if you are concerned about maximal adduct stability. For most routine applications, heating at 95°C for 3-5 minutes is also acceptable.[8]

  • Final Preparation:

    • Allow the samples to cool to room temperature.

    • Centrifuge the samples at >14,000 x g for 5 minutes to pellet any insoluble material.

  • Loading the Gel:

    • Carefully load the supernatant into the wells of your pre-cast or hand-cast polyacrylamide gel.

    • Proceed with electrophoresis according to standard protocols.

References

  • Hager, M. D., & Schubert, U. S. (2023). Exploiting retro oxa-Michael chemistry in polymers. ChemRxiv.
  • Hughes, J. P., & Friesen, H. G. (1985).
  • Poole, L. B. (2015).
  • Bernardes, G. J. L., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. PMC.
  • Sigma-Aldrich. (2025). Safety Data Sheet: N-ethylmaleimide. Sigma-Aldrich.
  • Patsnap. (2025). Why Use DTT vs. β-Mercaptoethanol in Protein Extraction?.
  • Hager, M. D., & Schubert, U. S. (2023). Exploiting retro oxa-Michael chemistry in polymers. RSC Publishing.
  • Schneider, T. H., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Publishing.
  • GoldBio. (2012). Reducing Agents (Part 1 of 4) - Dithiothreitol. GoldBio.
  • Koniev, O., & Wagner, A. (2026). Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets. Future Science.
  • Nair, D. P., et al. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization.
  • Fisher Scientific. (2025). Safety Data Sheet: N-Ethylmaleimide. Fisher Scientific.
  • De la Torre, B. G., & Albericio, F. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC.
  • Brezova, V., et al. (2022). Reaction of N-Acetylcysteine with Cu: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols.
  • Bitesize Bio. (2026). Laemmli Buffer: The 5 Critical Components. Bitesize Bio.
  • Bernardes, G. J. L., et al. (2019). Reaction engineering on amino acid models.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet: N-Ethylmaleimide. Tokyo Chemical Industry.
  • The Wolfson Centre for Applied Structural Biology. (n.d.). PAGE-SDS Laemmli Protocol. The Hebrew University of Jerusalem.
  • Wikipedia. (n.d.). Michael addition reaction. Wikipedia.
  • BroadPharm. (2022). Protocol for S-S bond reduction by DTT. BroadPharm.
  • Carroll, K. S., & Weerapana, E. (2010). Methods for the determination and quantification of the reactive thiol proteome. PMC.
  • de Jongh, H. H. J., et al. (2016).
  • Laemmli, U. K. (n.d.). SDS-PAGE (Laemmli). University of Helsinki.
  • Bofill, R., & Albericio, F. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. SciSpace.
  • Freeman, B. A., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction.
  • CDH Fine Chemical. (n.d.).
  • Sharebiology. (2020). Laemmli buffer: Preparation (1x,2x & 4x) and principle. Sharebiology.
  • Thermo Fisher Scientific. (n.d.). Protein Denaturing and Reducing Agents. Thermo Fisher Scientific.
  • Schöneich, C. (2013).
  • ResearchGate. (2015). Could you recommend a good recipe for 5X or more X Laemmli buffer?.

Sources

Validation & Comparative

Mass spectrometry analysis of N-ethylethenesulfonamide adducts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of N-ethylethenesulfonamide Adducts

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound (NEES) adducts. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth examination of analytical strategies, from sample preparation to data interpretation, grounded in established scientific principles and field-proven insights.

Introduction: The Significance of this compound Adducts

This compound is a reactive metabolite that can form covalent adducts with nucleophilic sites on macromolecules, primarily DNA and proteins. The formation of these adducts is of significant interest in toxicology and drug development as they can serve as biomarkers of exposure and may be implicated in mechanisms of toxicity, including genotoxicity and carcinogenesis.[1][2] The accurate detection and quantification of NEES adducts are critical for risk assessment but present considerable analytical challenges due to their low abundance in complex biological matrices.

Mass spectrometry (MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and structural specificity.[1][3][4] This guide compares the leading MS-based workflows, explaining the causality behind experimental choices to empower researchers in selecting and optimizing the most appropriate method for their objectives.

Core Methodologies: A Comparative Overview

The two primary mass spectrometric strategies for NEES adduct analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for targeted quantification and High-Resolution Mass Spectrometry (HRMS) for untargeted screening and identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS, typically performed on a triple quadrupole (QqQ) instrument, is the gold standard for quantifying known adducts with high sensitivity and specificity.[3][5] The technique operates in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the adducted nucleoside or amino acid) is selected, fragmented, and one or more specific product ions are monitored.

Causality Behind the Method: The power of LC-MS/MS lies in its ability to filter out chemical noise. By monitoring a specific precursor-to-product ion transition, only molecules that meet both mass criteria are detected. This dual-mass filtering, combined with chromatographic separation, provides exceptional specificity, which is essential for accurately measuring low-abundance species in a complex biological sample.

Advantages:

  • High Sensitivity: Achieves detection limits in the sub-femtomole range, capable of measuring one adduct per 10⁸–10⁹ nucleotides.

  • High Specificity: Minimizes interferences from matrix components, leading to a high signal-to-noise ratio.

  • Quantitative Accuracy: Provides robust and reproducible quantification over a wide dynamic range, making it ideal for biomarker validation.

  • High Throughput: Modern systems can analyze samples rapidly, facilitating larger studies.

Limitations:

  • Targeted Nature: Requires prior knowledge of the adduct's structure and its fragmentation pattern. It cannot be used to discover novel, unknown adducts.

  • Method Development: Establishing a robust SRM/MRM method requires synthesis of analytical standards and optimization of MS parameters.

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically <5 ppm mass error). This capability allows for the determination of an ion's elemental composition, making HRMS a powerful tool for identifying unknown adducts and for untargeted "adductomics" screening.[4][6][7]

Causality Behind the Method: The principle of HRMS is to distinguish between ions with very similar nominal masses based on their exact mass. For example, two different molecules might have a nominal mass of 350 Da, but HRMS can resolve their exact masses as 350.1234 Da and 350.1567 Da, allowing for their unambiguous identification and the calculation of their elemental formulas.[8] This is invaluable for identifying an unknown NEES adduct without a reference standard.

Advantages:

  • Untargeted Screening: Enables the discovery of novel or unexpected adducts in a sample.

  • High Confidence in Identification: Accurate mass measurement provides strong evidence for the elemental composition of an adduct.[8]

  • Retrospective Analysis: Full-scan HRMS data allows for retrospective interrogation for other compounds of interest without re-running the sample.

Limitations:

  • Data Complexity: The datasets are large and require sophisticated bioinformatics software for processing and feature identification.[7][9]

  • Sensitivity: While modern HRMS instruments are highly sensitive, targeted LC-MS/MS often has a slight advantage in achieving the absolute lowest limits of quantification for a specific, known adduct.

  • Cost: HRMS systems are generally more expensive to purchase and maintain than triple quadrupole systems.

Performance Comparison: LC-MS/MS vs. HRMS

The choice between LC-MS/MS and HRMS depends on the research question. For validating a known biomarker, LC-MS/MS is superior. For discovery and comprehensive profiling, HRMS is the method of choice.

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)High-Resolution Mass Spectrometry (HRMS)
Primary Application Targeted quantificationUntargeted screening, identification, discovery
Selectivity Excellent (based on precursor/product transition)Excellent (based on high mass accuracy)
Sensitivity (LOQ) Typically lower (femtogram to picogram range)Slightly higher, but competitive
Confidence High for quantification of knownsHigh for structural elucidation of unknowns
Throughput HighModerate to High
Data Analysis Relatively straightforwardComplex, requires specialized software
Cost LowerHigher

Experimental Workflows and Protocols

A robust and validated protocol is the foundation of trustworthy results. The following sections detail the critical steps in the analytical workflow.

Diagram: General Workflow for NEES Adduct Analysis

Adduct_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (Tissue, Cells, Blood) Isolate Macromolecule Isolation (DNA or Protein) Sample->Isolate Hydrolyze Enzymatic/Chemical Hydrolysis Isolate->Hydrolyze Purify Solid-Phase Extraction (SPE Cleanup) Hydrolyze->Purify LC UPLC Separation (Reversed-Phase C18) Purify->LC Inject MS Mass Spectrometry (MS/MS or HRMS) LC->MS Detect Peak Detection & Integration MS->Detect Acquire Data Quant Quantification (vs. Internal Standard) Detect->Quant Identify Identification (Fragmentation/Accurate Mass) Detect->Identify Report Final Report Quant->Report Identify->Report

Caption: General experimental workflow for NEES adduct analysis.

Protocol 1: DNA Adduct Sample Preparation

This protocol is designed to isolate DNA, release the adducted nucleosides, and purify them for LC-MS analysis.[5][10]

  • DNA Isolation:

    • Homogenize ~50-100 mg of tissue or 1-10 million cells.

    • Isolate genomic DNA using a commercial kit (e.g., Qiagen DNeasy) or a standard phenol-chloroform extraction protocol. The kit-based approach is often preferred to ensure high purity.[5]

    • Causality: This step is critical to remove the bulk of proteins, lipids, and other macromolecules that would interfere with the downstream analysis.

  • Enzymatic Hydrolysis:

    • Resuspend 10-50 µg of purified DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Add an internal standard (e.g., a ¹³C,¹⁵N-labeled version of the target adduct) at a known concentration.

    • Causality: An isotopic internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the most accurate quantification possible.

    • Perform a two-stage enzymatic digestion to convert DNA into individual deoxynucleosides.

      • Step 1: Add Nuclease P1 and Alkaline Phosphatase. Incubate at 37°C for 2-4 hours.

    • Causality: Enzymatic digestion is a gentle method that cleaves the phosphodiester backbone and the N-glycosidic bond without degrading the adduct itself, which can occur under harsh acidic conditions.[5]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the hydrolyzed DNA sample onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Causality: High salt concentrations can suppress the electrospray ionization process and form unwanted adducts (e.g., sodium or potassium adducts), compromising sensitivity.[11]

    • Elute the deoxynucleosides with methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial LC mobile phase (e.g., 100 µL).

Protocol 2: LC-MS/MS Method Parameters

The following provides a starting point for developing a robust LC-MS/MS method.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid is a volatile acidifier that promotes protonation of the analytes in the ESI source, enhancing the signal for the desired [M+H]⁺ ion.[12][13]

    • Gradient: A shallow gradient optimized to separate the adduct of interest from the four canonical deoxynucleosides (dG, dA, dC, T).

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Positive ESI Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal for the target adduct.[11]

    • SRM Transitions: Determine the precursor ion ([M+H]⁺) and the most abundant, specific product ions for both the native adduct and the isotopic internal standard by infusing a pure standard. A common fragmentation for nucleoside adducts is the loss of the deoxyribose sugar.[1]

Fragmentation Analysis: The Key to Identification

Understanding the fragmentation pattern is essential for both targeted and untargeted analysis. For an this compound adduct of a nucleobase like guanine (dG-NEES), the fragmentation in positive ion mode would likely proceed as follows:

fragmentation Precursor [dG-NEES + H]⁺ Precursor Ion Frag1 [Guanine-NEES + H]⁺ (Loss of Deoxyribose) Precursor->Frag1 CID Frag2 [Guanine + H]⁺ (Loss of NEES) Frag1->Frag2 Frag3 NEES-related fragments Frag1->Frag3

Caption: Predicted fragmentation pathway for an NEES-dG adduct.

  • Primary Fragmentation: The most common initial fragmentation event for nucleoside adducts is the neutral loss of the 2'-deoxyribose moiety (116.047 Da), resulting in a product ion corresponding to the protonated adducted base.[1] This transition is often the most intense and is ideal for SRM-based quantification.

  • Secondary Fragmentation: Further fragmentation of the adducted base can provide additional structural confirmation. This may involve cleavage of the sulfonamide bond or fragmentation within the ethene linker.

Conclusion and Recommendations

The mass spectrometric analysis of this compound adducts is a powerful but demanding application that requires careful optimization at every step.

  • For quantitative, hypothesis-driven studies where the adduct structure is known, LC-MS/MS is the superior choice due to its unparalleled sensitivity, specificity, and quantitative robustness.

  • For exploratory, hypothesis-generating studies aimed at discovering novel adducts or profiling the entire "adductome," HRMS is indispensable for its ability to provide high-confidence identification of unknowns.

Ultimately, the most comprehensive research programs often leverage both technologies: HRMS for initial discovery and identification, followed by the development of a highly sensitive and specific LC-MS/MS assay for large-scale validation and quantification. By understanding the principles and causality behind each technique and protocol, researchers can generate high-quality, reliable data to advance our understanding of the biological impact of these modifications.

References

  • Dingley, K. H., Ubick, E. A., Vogel, J. S., Ognibene, T. J., Malfatti, M. A., Kulp, K., & Haack, K. W. (2014). DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry. Methods in Molecular Biology, 1105, 147–157. [Link]

  • Pasch, B., Scherer, G., & Rychlik, M. (2012). ESI-MS/MS fragmentation pattern of adduct 1 in negative mode. ResearchGate. [Link]

  • Fritz, K. S., & Petersen, D. R. (2011). Novel Approaches to identify protein adducts produced by lipid peroxidation. Redox biology, 2, 56-65. [Link]

  • Carlsson, H., & Törnqvist, M. (2017). Protein Adductomics: Analytical Developments and Applications in Human Biomonitoring. Toxics, 5(1), 5. [Link]

  • NorthEast BioLab. (2024). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples. NorthEast BioLab. [Link]

  • Gerdemann, A., et al. (2025). A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. Archives of Toxicology. [Link]

  • Gu, C., & Chen, H. J. (2013). Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Journal of the American Society for Mass Spectrometry, 24(5), 639-659. [Link]

  • Gerdemann, A., et al. (2025). A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models. PubMed. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Hansen, H. S., et al. (2009). Pitfalls in the sample preparation and analysis of N-acylethanolamines. Journal of lipid research, 50 Suppl, S432-S436. [Link]

  • Jiang, H., et al. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of the American Society for Mass Spectrometry, 28(5), 948-952. [Link]

  • An, Y. (2020). LC-MS/MS-Based Adductomic Approaches for Assessing DNA Damage. eScholarship.org. [Link]

  • Nunes, S. B., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 154. [Link]

  • Kiontke, A., & Lämmerer, M. (2022). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. [Link]

  • Loo, J. A., et al. (1990). Origin and Removal of Adducts (Molecular Mass = 98 u) Attached to Peptide and Protein Ions in Electrospray Ionization Mass Spectra. CORE. [Link]

  • Carlsson, H., et al. (2016). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. ResearchGate. [Link]

  • Cooke, M. S., & Evans, M. D. (2019). Editorial: Mass Spectrometry for Adductomic Analysis. Frontiers in Genetics, 10, 1109. [Link]

  • Hemminki, K. (2002). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Brain and Behavior, 14(6), 913-921. [Link]

  • Turesky, R. J. (2009). Mass Spectrometry of Structurally Modified DNA. Journal of the American Society for Mass Spectrometry, 20(5), 739-752. [Link]

  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. [Link]

  • Yun, B. H., et al. (2017). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Mass spectrometry reviews, 36(1), 71-92. [Link]

  • Lao, Y., et al. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. Molecules, 27(9), 2923. [Link]

  • Lao, Y., et al. (2019). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. Semantic Scholar. [Link]

  • Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation research, 424(1-2), 127-142. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Covalent Binding via Intact Protein LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The resurgence of covalent inhibitors in drug discovery marks a significant shift in therapeutic strategies, offering pathways to target historically "undruggable" proteins with high potency and prolonged pharmacodynamic effects.[1][2][3] This approach, where a drug forms a stable, covalent bond with its protein target, demands rigorous biophysical validation.[4] Among the arsenal of analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) of the intact protein has emerged as a primary workhorse for confirming covalent modification.[5][6] Its power lies in its directness: observing a mass shift in the target protein that corresponds precisely to the mass of the bound inhibitor provides unequivocal evidence of covalent adduction.[7][8]

This guide provides an in-depth comparison of common intact protein LC-MS methodologies for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish self-validating systems, and ground our discussion in authoritative references to ensure scientific integrity.

The Core Principle: Detecting the Mass Shift

The fundamental premise of using intact protein MS for covalent validation is elegantly simple. A covalent inhibitor (I) first binds non-covalently to the target protein (P), forming a reversible complex (P•I). Subsequently, a reactive "warhead" on the inhibitor forms an irreversible covalent bond with a nucleophilic amino acid residue on the protein, creating a stable adduct (P-I).[5] This modification increases the protein's molecular weight by the mass of the inhibitor. High-resolution mass spectrometry (HRMS) is uniquely capable of measuring this mass change with high precision, thereby confirming the covalent binding event.[7]

G cluster_1 cluster_2 P Protein (P) Mass = X PI_noncov Non-covalent Complex (P•I) P->PI_noncov Reversible Binding I Inhibitor (I) Mass = Y I->PI_noncov PI_cov Covalent Adduct (P-I) Mass = X + Y PI_noncov->PI_cov Irreversible Bond Formation

Caption: The mechanism of covalent inhibition and mass change.

Comparison of Methodologies: The LC and MS Components

The success of an intact protein analysis experiment hinges on the careful selection of both the liquid chromatography (LC) separation method and the mass spectrometry (MS) platform. The LC step is critical for desalting the sample and separating the protein from unbound small molecules, while the MS provides the mass measurement.

Liquid Chromatography: The Separation Strategy
Methodology Principle Advantages Limitations Best Suited For
Reversed-Phase (RP) LC Separation based on hydrophobicity. Proteins are denatured by organic solvents, which aids in ionization.Excellent for desalting and removing unbound inhibitors.[4] High resolution and peak capacity. Denaturation improves ionization efficiency.Denaturing conditions preclude analysis of non-covalent interactions or native protein conformation.The most common and robust method for routine confirmation of covalent binding and calculating percent modification.
Size-Exclusion (SEC) LC Separation based on the hydrodynamic radius of the molecule.Can maintain the native protein structure if run with MS-compatible "native" buffers (e.g., ammonium acetate).[9] Useful for studying protein complexes.Lower resolution compared to RP-LC. Buffers are often not ideal for ESI-MS, leading to lower sensitivity. Less effective at removing unbound small molecules.Analysis of covalent modifications on non-covalent protein complexes or when preserving native structure is paramount.
Ion-Exchange (IEX) LC Separation based on net surface charge of the protein.High-resolution separation of charge variants (e.g., resulting from post-translational modifications).[10]Requires salt gradients that are often incompatible with direct MS coupling, necessitating complex buffer systems or offline desalting.Specialized applications where covalent modification induces a change in the protein's overall charge state.
Mass Spectrometry: The Detection Engine

High-resolution mass spectrometry is non-negotiable for this application to confidently resolve the modified and unmodified protein species.[7]

Analyzer Type Principle Advantages Limitations Best Suited For
Quadrupole Time-of-Flight (Q-TOF) Ions are separated based on their mass-to-charge ratio (m/z) by measuring their flight time to a detector.High resolution (>40,000), excellent mass accuracy (<5 ppm), and fast acquisition speeds suitable for high-throughput screening.[11][12]Resolution is generally lower than Orbitrap instruments.High-throughput screening (HTS) of covalent fragment libraries and routine confirmation of binding.[13]
Orbitrap Ions are trapped in an electrostatic field and their oscillation frequencies are converted to m/z values.Extremely high resolution (>100,000), providing exceptional detail for complex samples and resolving isotopic peaks.[14] Superior mass accuracy (<3 ppm).Slower scan speeds compared to Q-TOF, which can be a limitation for very fast chromatography. Higher cost and maintenance.Characterizing complex mixtures, resolving multiple modifications or post-translational modifications (PTMs), and applications requiring the highest degree of mass certainty.[15]

A Validated Experimental Workflow

A trustworthy protocol is a self-validating one. This workflow incorporates essential controls to ensure that the observed mass shift is a direct result of covalent modification and not an experimental artifact.

Caption: A self-validating workflow for intact protein LC-MS analysis.

Step-by-Step Experimental Protocol

1. Reagent Preparation:

  • Protein Stock: Prepare the target protein in a suitable, non-nucleophilic buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Final concentration for incubation is typically 1-10 µM.

  • Inhibitor Stock: Prepare a 10-100 mM stock of the covalent inhibitor in DMSO.

2. Incubation Reaction:

  • Causality: The goal is to allow the covalent reaction to proceed. Time points are crucial for understanding kinetics.

  • Set up reactions in parallel for each time point (e.g., 0, 15, 60, 240 minutes).

  • Test Sample: Add the inhibitor to the protein solution. A typical final concentration is a 1- to 10-fold molar excess of inhibitor over the protein.

  • Control 1 (Protein Only): Add an equivalent volume of DMSO (without inhibitor) to the protein solution. This control is essential to assess the baseline mass and stability of the protein under the reaction conditions.

  • Control 2 (Time Zero): Prepare a sample where the reaction is quenched immediately after adding the inhibitor. This confirms that any observed binding is time-dependent and not an artifact of the process.

  • Incubate all samples at a controlled temperature (e.g., room temperature or 37°C).

3. Quenching and Sample Preparation:

  • Causality: The reaction must be stopped to accurately capture the state of the system at a specific time point. Acidification denatures the protein and halts the reaction.

  • At each time point, quench the reaction by adding an equal volume of 0.2-1% formic acid in water. This prepares the sample for reversed-phase chromatography.

4. LC-MS Analysis:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for speed and resolution.[12]

  • Column: A C4 or C8 reversed-phase column with a short length (e.g., 30-50 mm) is ideal for rapid desalting and separation of intact proteins.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient from ~20% to 80% B over 2-5 minutes is typically sufficient to elute the protein while leaving salts and unbound inhibitor at the beginning of the run.

  • MS System: A high-resolution Q-TOF or Orbitrap mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition: Acquire data across a mass-to-charge (m/z) range that covers the expected charge state envelope of the protein (e.g., m/z 800-2500).

Data Analysis: The Art of Deconvolution

The raw output from an ESI-MS experiment is a mass-to-charge (m/z) spectrum, where the protein appears as a distribution of peaks, each representing the intact protein with a different number of protons (charges).[6] To get the actual molecular weight, this charge state envelope must be computationally processed into a zero-charge mass spectrum through a process called deconvolution.[16][17]

  • The Challenge: Deconvolution is the most critical, and often most challenging, step in data analysis.[16] Poor quality data, low signal-to-noise, or complex mixtures can lead to deconvolution artifacts.

  • The Solution: Several software packages (e.g., Agilent MassHunter Protein Deconvolution, Thermo Fisher BioPharma Finder, UniDec) employ algorithms like THRASH or Bayesian methods to perform this transformation.[17][18]

  • Interpretation: A successful deconvolution will show a single, sharp peak for the unmodified protein in the control sample. In the inhibitor-treated sample, a second peak will appear, shifted by the mass of the inhibitor. The relative intensities of the unmodified (Apo) and modified (Adduct) peaks can be used to calculate the percent bound:

    % Bound = [Intensity(Adduct) / (Intensity(Apo) + Intensity(Adduct))] x 100

This calculation provides a quantitative measure of target engagement.[2][19]

Common Challenges and Field-Proven Insights

  • Protein Size and Purity: This method is most effective for purified proteins under 100 kDa. Larger proteins produce more complex charge state envelopes that are harder to resolve and deconvolute.[4] High sample purity is essential to avoid a confusing spectrum.

  • Heterogeneity: Proteins often have existing post-translational modifications (PTMs) or isoforms, which appear as multiple peaks in the deconvoluted spectrum.[15] It is critical to fully characterize the "Protein Only" control to understand this baseline heterogeneity before interpreting inhibitor-induced shifts.

  • Low Signal: If binding is weak or slow, the adduct peak may be very small. Increasing the incubation time, inhibitor concentration, or the amount of protein injected can help. However, be mindful that high inhibitor concentrations can sometimes lead to non-specific labeling.

  • Reversible Covalent Binding: Some inhibitors form reversible covalent bonds. In these cases, the binding percentage will reach an equilibrium plateau rather than proceeding to 100%.[19] Specialized kinetic studies are needed to characterize the on and off rates.[19]

Conclusion

Intact protein LC-MS is a powerful, direct, and indispensable tool in the covalent drug discovery pipeline. It provides unambiguous confirmation of the binding mechanism, allows for the quantification of target engagement, and can be adapted for high-throughput screening. By understanding the principles behind the choice of LC and MS instrumentation, employing a robust, self-validating experimental design, and mastering the nuances of data deconvolution, researchers can generate high-quality, trustworthy data to accelerate the development of next-generation covalent therapeutics.

References

  • Advancing Intact Protein Quantitation with Updated Deconvolution Routines. National Institutes of Health.[Link]

  • High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications.[Link]

  • Deconvolving Native and Intact Protein Mass Spectra with UniDec. PubMed.[Link]

  • A Universal Score for Deconvolution of Intact Protein and Native Electrospray Mass Spectra. ChemRxiv.[Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma.[Link]

  • Ultrahigh-Throughput Intact Protein Analysis with Acoustic Ejection Mass Spectrometry. ACS Publications.[Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. National Institutes of Health.[Link]

  • Intact protein LC-MS analysis applied to covalent drug screening. ResearchGate.[Link]

  • Agilent MassHunter Protein Deconvolution Software. Agilent.[Link]

  • Chemoproteomic methods for covalent drug discovery. National Institutes of Health.[Link]

  • Advancing Drug Discovery With Covalent Fragment Screening. Evotec.[Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net.[Link]

  • Development of mass spectrometry strategies for intact protein applications. ProQuest.[Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI.[Link]

  • Tailored mass spectrometry solutions for advanced protein science. Nuvisan.[Link]

  • Probing Folded Proteins and Intact Protein Complexes by Desorption Electrospray Ionization Mass Spectrometry. ACS Publications.[Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. ACS Publications.[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Nature.[Link]

  • Emerging opportunities for intact and native protein analysis using chemical proteomics. National Institutes of Health.[Link]

  • A Liquid Chromatography-Mass Spectrometry Method to Study the Interaction between Membrane Proteins and Low-Molecular-Weight Compound Mixtures. MDPI.[Link]

  • High-Resolution Native Mass Spectrometry Opens the Door for Detailed Analyses of Intact Protein Complexes. Spectroscopy Online.[Link]

  • Mass Spectrometry Analysis of Intact Proteins from Crude Samples. National Institutes of Health.[Link]

  • Analysis of Intact Protein Isoforms by Mass Spectrometry. National Institutes of Health.[Link]

  • Protein-ligand Binding Assay by Liquid Chromatography-Mass Spectrometry. Bio-protocol.[Link]

  • Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University.[Link]

  • Covalent inhibitor drug discovery. Domainex.[Link]

  • Reversible Covalent Inhibitor Binding Assay. Domainex.[Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. National Institutes of Health.[Link]

  • An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation. ChemRxiv.[Link]

  • Advances in covalent drug discovery. National Institutes of Health.[Link]

Sources

Technical Guide: IC50 Shift Assays for N-ethylethenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for N-ethylethenesulfonamides

In the landscape of Targeted Covalent Inhibitors (TCIs), acrylamides have long held the title of the "gold standard" warhead (e.g., Ibrutinib, Osimertinib). However, their high intrinsic reactivity often leads to metabolic instability and off-target glutathione scavenging.

N-ethylethenesulfonamides (NEES) represent a sophisticated alternative. As a subclass of vinyl sulfonamides, these warheads offer a "tunable" electrophilicity profile. The electron-withdrawing nature of the sulfonyl group, modulated by the N-ethyl substitution, creates a Michael acceptor that is often more metabolically stable than corresponding acrylamides while maintaining sufficient reactivity for cysteine targeting.

This guide details the IC50 Shift Assay , the critical kinetic tool required to validate the covalent mechanism of NEES inhibitors and differentiate them from reversible binders.

Mechanism of Action: The Michael Addition

To design the assay correctly, one must understand the chemistry. NEES inhibitors function via a specific Michael addition reaction. Unlike reversible inhibitors that rely solely on


 (binding affinity), NEES inhibitors rely on a two-step mechanism characterized by 

(non-covalent binding) and

(bond formation rate).

The warhead targets a nucleophilic cysteine residue (often non-catalytic) on the protein surface.

G Figure 1: Two-step kinetic mechanism of N-ethylethenesulfonamide covalent inhibition. Enzyme Free Enzyme (Cys-SH) Complex Reversible Complex (E·I) Enzyme->Complex  Binding (KI)   Inhibitor NEES Inhibitor (Michael Acceptor) Inhibitor->Complex  Binding (KI)   Adduct Covalent Adduct (E-I) Complex->Adduct  Bond Formation (kinact) Irreversible  

Comparative Analysis: NEES vs. Alternatives

When evaluating NEES candidates, benchmarking against established warheads is essential. The table below outlines expected performance metrics in an IC50 shift assay.

FeatureAcrylamides (Standard)N-ethylethenesulfonamides (NEES)Reversible Inhibitors
Warhead Type Carbonyl-based Michael AcceptorSulfonyl-based Michael AcceptorNon-reactive scaffold
Intrinsic Reactivity High (Hard electrophile)Moderate/Tunable (Softer electrophile)None
IC50 Shift Ratio > 10-fold (Often rapid onset)> 5-fold (Slower, sustained onset)~ 1.0 (No shift)
Metabolic Stability Low (Rapid GSH conjugation)High (Resistant to amidases/GSH)Variable
Reversibility IrreversibleIrreversibleReversible

Key Insight: A NEES inhibitor may show a smaller initial shift than an acrylamide at short pre-incubation times (e.g., 15 mins) due to slower


, but will reach full inhibition at longer time points (60+ mins). This "slow-tight" binding is often advantageous for selectivity.

Experimental Protocol: The IC50 Shift Assay

This protocol is designed to quantify the Time-Dependent Inhibition (TDI) shift.[1][2]

Critical Control Points
  • No DTT/BME: The assay buffer must not contain reducing agents like Dithiothreitol (DTT) or Beta-mercaptoethanol during the pre-incubation phase, as these thiols will quench the NEES warhead before it reaches the enzyme.

  • Enzyme Concentration: Must be kept significantly below the

    
     of the inhibitor (ideally 
    
    
    
    ) to avoid ligand depletion.
  • BSA: Use 0.01% Triton X-100 instead of high-concentration BSA if possible, or ensure BSA is free of reactive impurities, though NEES is generally less reactive toward BSA than chloroacetamides.

Workflow Diagram

Workflow Figure 2: Parallel workflow for determining IC50 shift. Start Prepare 2x Inhibitor Serial Dilutions (10-point dose response) Split Split into Two Plates Start->Split PlateA Plate A: 0 min Pre-incubation (Control) Split->PlateA PlateB Plate B: 60 min Pre-incubation (Experimental) Split->PlateB StepA1 Add Substrate Mixture IMMEDIATELY PlateA->StepA1 StepB1 Add Enzyme -> Incubate 60 min @ RT PlateB->StepB1 Read Measure Enzymatic Activity (Fluorescence/Luminescence) StepA1->Read StepB2 Add Substrate Mixture StepB1->StepB2 StepB2->Read Calc Calculate IC50 Shift Ratio = IC50(0min) / IC50(60min) Read->Calc

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 100x stock of the NEES inhibitor in 100% DMSO.

    • Perform a 3-fold serial dilution to generate a 10-point curve.

  • Plate Setup (384-well):

    • Transfer 100 nL of compound to assay plates.

  • Pre-Incubation (The Variable):

    • Plate A (T=0): Do not add enzyme yet. Proceed immediately to substrate addition steps.

    • Plate B (T=60): Add 5 µL of 2x Enzyme Solution (in Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100). Incubate for 60 minutes at room temperature.

  • Reaction Initiation:

    • Plate A: Add 5 µL of 2x Enzyme Solution followed immediately by 5 µL of 2x Substrate/ATP mix.

    • Plate B: Add 5 µL of 2x Substrate/ATP mix.

  • Detection:

    • Incubate both plates for the linearity period of the enzyme (e.g., 60 mins).

    • Add detection reagent (e.g., ADP-Glo or fluorescent coupler). Read signal.

Data Interpretation & Validation

The hallmark of a covalent NEES inhibitor is a leftward shift in the dose-response curve as pre-incubation time increases.

Calculating the Shift


  • Shift < 1.5: Indicates reversible inhibition. The compound reaches equilibrium rapidly and does not accumulate enzyme-inhibitor adducts over time.

  • Shift > 3.0: Validates Time-Dependent Inhibition (TDI).

  • Shift > 10.0: Highly potent covalent modification.

Estimating (The Efficiency Metric)

While the IC50 shift is a qualitative screen, you can approximate the inactivation rate for ranking NEES derivatives using the method described by Krippendorff et al.:



For NEES inhibitors, you specifically look for a balance: a moderate


 (indicating it's not reacting promiscuously) paired with a very low 

(high affinity recognition).[3] This profile minimizes off-target toxicity compared to highly reactive acrylamides.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[3][4] Nature Reviews Drug Discovery. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Available at: [Link]

  • Krippendorff, B. F., et al. (2009). "Optimizing compound selection criteria for irreversible inhibitors." Journal of Biomolecular Screening. Available at: [Link]

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery. Available at: [Link]

Sources

Technical Guide: Ellman’s Reagent Assay for Monitoring Thiol Consumption

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of free sulfhydryl groups (-SH) is a cornerstone analytical method in bioconjugation, protein chemistry, and materials science. While modern fluorescent probes offer high sensitivity, Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) remains the industry standard for stoichiometric monitoring of thiol consumption due to its reliability, low cost, and direct colorimetric readout.

This guide provides a comparative analysis of DTNB against high-sensitivity alternatives and details a validated protocol specifically designed for monitoring thiol consumption —a critical workflow for tracking reaction kinetics during drug-linker conjugation or protein modification.

Mechanism of Action

The assay relies on a thiol-disulfide exchange reaction.[1][2][3] DTNB is a symmetric disulfide. When it reacts with a free thiol (R-SH), it releases 2-nitro-5-thiobenzoate (TNB²⁻) , a yellow species that absorbs strongly at 412 nm.[2][4][5]

Key Stoichiometry:

  • 1 mole of R-SH releases 1 mole of TNB²⁻ .[6]

  • This 1:1 stoichiometry allows for direct quantification using the molar extinction coefficient (

    
    ) without a standard curve, provided the pH is > 7.3 to ensure the TNB is in its ionized, colored form.
    
Diagram 1: Reaction Mechanism

EllmanReaction DTNB DTNB (Ellman's Reagent) (Colorless Disulfide) Intermediate Mixed Disulfide (R-S-S-TNB) DTNB->Intermediate Nucleophilic Attack RSH Target Thiol (R-SH) RSH->Intermediate Nucleophilic Attack TNB TNB²⁻ Anion (Yellow Chromophore) Intermediate->TNB Release (pH > 7.3)

Caption: Stoichiometric release of the TNB chromophore upon reaction with a free thiol.[1][2][6][7][8]

Comparative Analysis: DTNB vs. Alternatives

While DTNB is the gold standard, it is not suitable for every application. Use this decision matrix to select the correct reagent for your specific constraints.

Table 1: Performance Comparison of Thiol Detection Reagents
FeatureEllman’s Reagent (DTNB) 4,4'-Dithiodipyridine (4-DPS) Monobromobimane (mBBr)
Detection Mode Absorbance (412 nm)Absorbance (324 nm)Fluorescence (Ex 394 / Em 490)
Sensitivity (LOD) ~1-5 µM~1 µM~50 pM (High Sensitivity)
Optimal pH pH 7.3 – 8.6pH 3.0 – 8.0pH 7.0 – 8.0
Extinction Coeff. 14,150 M⁻¹cm⁻¹19,800 M⁻¹cm⁻¹N/A (Requires Standard Curve)
Interferences Reducing agents (DTT, TCEP), High [Imidizole]Reducing agentsBackground fluorescence
Primary Use Case Routine quantification, Conjugation monitoringAcidic samples, Hydrophobic thiolsLow-abundance targets, HPLC analysis

Senior Scientist Insight:

"Choose 4-DPS if your protein is unstable at alkaline pH or if you are working in acidic buffers where the TNB chromophore of Ellman's reagent becomes colorless (protonated). Choose mBBr only if you are sample-limited or detecting trace impurities, as it requires a standard curve and often a separation step (HPLC) to remove unreacted dye."

Validated Protocol: Monitoring Thiol Consumption

Objective: Calculate the % consumption of free thiols during a conjugation reaction (e.g., Maleimide-drug conjugation to a Cysteine-mAb).

Reagents & Preparation[1][2][4][6][7][8][10][11][12]
  • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.

    • Why EDTA? It chelates divalent cations (

      
      , 
      
      
      
      ) that catalyze the air-oxidation of thiols to disulfides, which would cause a false "consumption" signal.
  • Ellman’s Stock Solution: 4 mg/mL DTNB in Reaction Buffer.

    • Note: Dissolve DTNB in DMSO first if solubility is an issue, then dilute into buffer. Prepare fresh.

  • Sample: Protein/Peptide solution with free thiols (approx. 20–100 µM thiol concentration).

Step-by-Step Workflow

Step 1: Establish the Baseline (T0) Before initiating your conjugation reaction (adding the electrophile), take an aliquot of your thiol-containing sample.

  • Add 10 µL of Sample (T0) to 90 µL of Reaction Buffer in a microplate well.

  • Add 20 µL of Ellman’s Stock Solution.

  • Incubate for 15 minutes at room temperature.

  • Measure Absorbance at 412 nm .[2][4][5][6][8][9][10]

Step 2: Monitor Reaction Timepoints (Tx) Initiate your conjugation reaction. At defined intervals (e.g., 30 min, 1 hr, 2 hr):

  • Remove an aliquot from the reaction vessel.

  • Repeat the measurement procedure (10 µL Sample + 90 µL Buffer + 20 µL DTNB).

  • Critical: If your conjugation partner (e.g., a drug-linker) absorbs at 412 nm, you must run a parallel blank of the drug-linker alone and subtract this value.

Step 3: Calculation Calculate the molar concentration of free thiols using the Beer-Lambert Law.



  • 
    : Molar concentration (M)
    
  • 
    : Absorbance (blank corrected)[2][5]
    
  • 
    : 14,150 M⁻¹cm⁻¹ (Molar extinction coefficient of TNB)[5][6][8]
    
  • 
    : Pathlength (cm). Note: For 120 µL in a standard 96-well plate, pathlength is approx 0.35 cm, but this varies by plate geometry. Always use a pathlength correction or a known standard if absolute accuracy is required.
    

Calculate % Consumption:



Diagram 2: Experimental Workflow

Workflow Start Start Conjugation Reaction Sample Aliquot Sample (Tx) Start->Sample Dilute Dilute in Reaction Buffer (pH 8.0 + EDTA) Sample->Dilute React Add DTNB Reagent (15 min incubation) Dilute->React Measure Measure Abs @ 412nm React->Measure Calc Calculate Consumption (1 - Tx/T0) Measure->Calc

Caption: Step-by-step workflow for monitoring thiol consumption kinetics.

Troubleshooting & Scientific Integrity (E-E-A-T)

Common Interference Sources
  • TCEP / DTT: These are strong reducing agents. If your protein was reduced prior to conjugation, you must remove these agents (via desalting column or dialysis) before running the Ellman’s assay. They will reduce DTNB immediately, yielding a massive false-positive signal.

  • pH Drift: The extinction coefficient of 14,150 is valid at pH 8.0. If your reaction mix is acidic, the TNB anion protonates and loses color.[1] Ensure your reaction buffer has enough buffering capacity to maintain pH > 7.3.

  • Plasticware: Polystyrene plates are recommended. Some treated tissue-culture plates can bind hydrophobic dyes, though this is less of an issue for DTNB than for fluorescent dyes.

Validation Check

To ensure your system is working:

  • Positive Control: Run a standard curve of L-Cysteine (0 – 100 µM). It should be strictly linear (

    
    ).
    
  • Solvent Blank: If your drug-linker is dissolved in DMSO, ensure your blank contains the same % DMSO. High organic solvent content (>10%) can shift the

    
     and extinction coefficient.
    

References

  • Ellman, G. L. (1959).[4][6] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. [Link]

  • Riener, E., et al. (2002). Comparison of protocols for measuring activities of human blood cholinesterases by the Ellman method. [Link]

Sources

Definitive Guide to Quantifying Labeling Efficiency of Ethenesulfonamide Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethenesulfonamides (ESAs) have emerged as a distinct class of electrophilic warheads for targeted covalent inhibition and chemical proteomics. Unlike their ubiquitous acrylamide counterparts, ESAs offer a unique reactivity profile characterized by a highly tunable sulfonamide nitrogen and a "harder" electrophilic character that can be modulated to target cysteine residues with high specificity.

This guide provides a rigorous technical framework for quantifying the labeling efficiency of ESA probes. We move beyond simple percent-yield metrics to establish a multi-dimensional analysis of occupancy , kinetics (


) , and proteome-wide selectivity .
Why Ethenesulfonamides?

While acrylamides are the gold standard for cysteine targeting (e.g., Ibrutinib, Osimertinib), they often require specific positioning or activation by the protein microenvironment. ESAs provide an alternative vector:

  • Electronic Tunability: The sulfonamide group (

    
    ) is strongly electron-withdrawing, increasing the electrophilicity of the vinyl group compared to a standard acrylamide.
    
  • Modular Synthesis: The sulfonamide nitrogen allows for facile diversification of the recognition element without drastically altering the warhead's intrinsic reactivity.

  • Stability: ESAs exhibit high metabolic stability compared to more reactive warheads like chloroacetamides or vinyl sulfones.

Mechanistic Basis of Labeling[1]

To quantify efficiency, one must first understand the reaction mechanism. ESAs function as Michael acceptors. The labeling event is a nucleophilic attack by the thiolate anion of a cysteine residue (or occasionally the


-amino group of lysine at elevated pH) onto the 

-carbon of the ethenesulfonamide vinyl group.
Reaction Mechanism

The reaction proceeds via a conjugate addition, forming a stable thioether-sulfonamide adduct. Unlike cyano-acrylates, this reaction is generally irreversible under physiological conditions.

ESAMechanism Figure 1: Mechanism of Cysteine Labeling by Ethenesulfonamide Probes via Michael Addition. Cys Protein-Cys-S⁻ (Nucleophile) TS Transition State (Enolate-like) Cys->TS Michael Addition (k_inact) ESA Ethenesulfonamide Probe (R-SO₂-NH-CH=CH₂) ESA->TS Product Covalent Adduct (Protein-S-CH₂-CH₂-NH-SO₂-R) TS->Product Protonation (Irreversible)

Comparative Performance Matrix

The following table contrasts ESA probes with standard covalent warheads. This data supports the selection of ESAs for specific "hard-to-label" cysteines where acrylamides may be too sluggish.

FeatureAcrylamide (

)
Ethenesulfonamide (

)
Chloroacetamide (

)
Reactivity Low to Moderate (Tunable)Moderate to High Very High (Promiscuous)
Selectivity High (Structure-Guided)High (Cys-Selective) Low (Cys/Lys/His)
Intrinsic




Metabolic Stability HighHigh Low (Glutathione conjugation)
Reversibility Irreversible (mostly)Irreversible Irreversible
Primary Use Kinase Inhibitors (TCI)Probes, PPI Inhibitors Fragment Screening (Initial Hits)

Protocol 1: Gel-Based Fluorescence Competition (Rapid Screening)

This protocol is the "workhorse" for determining relative labeling efficiency (


) without requiring mass spectrometry. It relies on competition : the ESA probe competes with a broad-spectrum fluorogenic probe (e.g., IA-Rhodamine or a Bodipy-Acrylamide) for cysteine binding.
Experimental Workflow
  • Lysate Preparation: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4). Avoid DTT/BME as they will quench the probe.

  • Probe Incubation: Treat lysate aliquots (50 µL) with increasing concentrations of the ESA probe (0.1 µM – 100 µM) for 1 hour at RT.

    • Control: DMSO vehicle only.

  • Reporter Labeling: Add the fluorescent reporter probe (e.g., IA-Rhodamine) at a fixed concentration (1 µM) to all samples. Incubate for 30 min.

    • Logic: The ESA probe blocks specific cysteines. The reporter labels remaining free cysteines.[1]

  • Quench & Denature: Add 4x SDS-PAGE loading buffer (with

    
    -mercaptoethanol) and boil for 5 min.
    
  • SDS-PAGE & Imaging: Resolve proteins on 10% SDS-PAGE. Scan for fluorescence.[2][3]

  • Quantification: Use densitometry (ImageJ) to measure band intensity. Plot % Intensity vs. [ESA Probe] to calculate

    
    .
    

GelWorkflow Figure 2: Gel-Based Fluorescence Competition Workflow for ESA Efficiency Profiling. Step1 Proteome Lysate (Cys-SH available) Step2 Incubate with ESA Probe (Concentration Gradient) Step1->Step2 Step3 Add Fluorescent Reporter (Labels remaining free Cys) Step2->Step3 Competition Step4 SDS-PAGE Resolution Step3->Step4 Step5 Fluorescence Scanning & Densitometry Step4->Step5 Calculate IC50

Protocol 2: MS-Based Kinetic Profiling ( )

For drug development,


 is insufficient because it depends on incubation time. The true measure of covalent efficiency is the ratio of the inactivation rate constant (

) to the binding constant (

).
Methodology: Intact Protein MS

This method is ideal for purified proteins (e.g., Recombinant Kinases).

  • Reaction Setup: Incubate protein (1 µM) with ESA probe at various concentrations (

    
    ) for different time points (
    
    
    
    ).
  • Quenching: Quench aliquots at defined times (0, 5, 15, 30, 60 min) by diluting 1:20 into 0.1% Formic Acid/50% Acetonitrile.

  • LC-MS Analysis: Inject onto a C4 column coupled to a Q-TOF or Orbitrap. Deconvolute spectra to obtain the mass of Unlabeled (

    
    ) and Labeled (
    
    
    
    ) species.
  • Data Processing:

    • Calculate fraction labeled:

      
      
      
    • Plot

      
       vs time to get 
      
      
      
      for each concentration.
    • Plot

      
       vs 
      
      
      
      and fit to the hyperbolic equation:
      
      

Interpretation:

  • High Efficiency:

    
    .
    
  • ESA Benchmark: Optimized ESA probes often achieve

    
    , comparable to clinical acrylamides but often with distinct selectivity profiles.
    

Protocol 3: IsoTOP-ABPP (Proteome-Wide Selectivity)

To verify that your ESA probe labels the intended target efficiently in a complex environment, use Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (IsoTOP-ABPP).

Workflow
  • Labeling: Treat "Light" proteome with DMSO and "Heavy" proteome with ESA Probe (20 µM, 1 hr).

  • Probe Chase: Treat both samples with an alkyne-tagged broad-spectrum probe (e.g., Iodoacetamide-Alkyne) at high concentration (100 µM).

    • Note: The ESA probe blocks specific sites in the "Heavy" sample.

  • Click Chemistry: Conjugate biotin-azide (with TEV linker) to the alkyne probe using CuAAC.

  • Enrichment: Combine lysates (1:1), enrich on Streptavidin beads.

  • Digestion: On-bead trypsin digestion.

  • Elution: TEV protease cleavage releases the probe-modified peptides.

  • LC-MS/MS: Analyze peptides.

    • Ratio

      
       (
      
      
      
      ):
      • 
        : Site was NOT targeted by ESA (labeled equally by IA-alkyne).
        
      • 
        : Site WAS targeted by ESA (blocked in Heavy sample).
        

Efficiency Metric: A ratio < 0.2 indicates >80% occupancy (high labeling efficiency).

References

  • Quantitative determination of fluorescence labeling efficiency. bioRxiv, 2023. Link

  • Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 2025. Link

  • Covalent Tethering of Fragments For Covalent Probe Discovery. PMC, NIH. Link

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 2018. Link

  • Characterising covalent warhead reactivity. Bioorganic & Medicinal Chemistry, 2019. Link

  • Proteomic discovery of chemical probes that perturb protein complexes. bioRxiv, 2022. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of N-ethylethenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

N-ethylethenesulfonamide (NESA) is a reactive vinyl sulfonamide derivative commonly used in drug discovery as a "covalent warhead" or Michael acceptor. Unlike standard organic solvents, its primary hazard lies in its electrophilic reactivity —it is designed to form irreversible covalent bonds with nucleophilic amino acid residues (specifically Cysteine and Lysine).

Effective disposal requires treating this compound not just as toxic waste, but as a reactive alkylating agent . This guide outlines the segregation, deactivation, and disposal protocols necessary to prevent accidental exposure or uncontrolled polymerization.

Chemical Profile
PropertyDetail
Chemical Name This compound
Functional Class Vinyl Sulfonamide (Michael Acceptor)
Molecular Formula

Primary Hazard Skin Sensitizer / Irritant / Specific Target Organ Toxicity. Capable of irreversible alkylation of proteins.[1]
Reactivity High. Reacts exothermically with thiols, amines, and strong nucleophiles.

Waste Classification & Regulatory Status

While NESA is not typically listed on the EPA's specific "P-list" or "U-list" of acutely hazardous wastes, it must be managed as Hazardous Chemical Waste due to its toxicity and reactivity characteristics.

  • RCRA Classification (USA): Treat as D003 (Reactive) if polymerization potential is high, or general Toxic Waste based on characteristic hazards.

  • Segregation Code: Organic - Toxic/Irritant .

  • Incompatibility: Do NOT mix with:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides)

    • Concentrated Amines or Thiols (unless part of a controlled quenching protocol)

    • Strong Bases (induces rapid hydrolysis or polymerization)

Operational Disposal Workflow

The following decision matrix dictates the handling of NESA based on its physical state (Pure vs. Solution).

Disposal_Workflow Start Waste Generation: This compound State Determine Physical State Start->State Spill Spill / Contamination Start->Spill Accidental Release Pure Pure Substance (Solid/Neat Liquid) State->Pure Soln Dilute Solution (<5% in Solvent) State->Soln Label1 Double Containment (Primary vial inside clear bag) Pure->Label1 Segregate Segregate from Oxidizers Soln->Segregate Absorb Absorb with inert pads Spill->Absorb Tag1 Label: 'Toxic - Vinyl Sulfonamide' Label1->Tag1 Bin1 Solid Waste Stream (Lab Pack for Incineration) Tag1->Bin1 Tag2 Label: 'Flammable/Toxic Solvent' Segregate->Tag2 Bin2 Liquid Waste Stream (Solvent Carboy) Tag2->Bin2 Decon Decontaminate Surface (See Section 4) Absorb->Decon Bin3 Solid Hazardous Waste Decon->Bin3

Figure 1: Decision Matrix for NESA Disposal. Use this workflow to determine the correct waste stream based on concentration and physical state.

Deactivation & Glassware Cleaning (The "Quenching" Protocol)

Scientific Insight: As a Michael acceptor, NESA is an electrophile. Simple washing with water is ineffective and dangerous because the compound is lipophilic and reactive. To safely clean glassware or deactivate spills, we must exploit its chemistry by introducing a "sacrificial nucleophile."

Recommended Deactivation Solution:

  • Active Agent: 5% L-Cysteine or Glutathione (preferred) OR 1M Sodium Hydroxide (NaOH).

  • Mechanism: The thiol group (-SH) on Cysteine performs a Michael Addition to the vinyl group, converting the reactive warhead into a stable, water-soluble thioether adduct.

Step-by-Step Decontamination Protocol:
  • Preparation: Prepare a solution of 5% L-Cysteine in water (adjusted to pH 8-9 with base to activate the thiol).

  • Application: Rinse contaminated glassware with this solution. Allow to sit for 15 minutes .

  • Verification: The solution effectively "caps" the vinyl group.

  • Final Wash: Rinse with acetone, then water. Collect the first rinse as hazardous waste; subsequent water rinses can go down the drain (verify with local EHS).

Reaction_Mechanism NESA This compound (Electrophile) Complex Transition State NESA->Complex Michael Addition Thiol Thiol Scavenger (Cysteine/Glutathione) Thiol->Complex Adduct Stable Thioether Adduct (Non-Reactive) Complex->Adduct Covalent Bond Formation

Figure 2: Chemical Deactivation Mechanism. The vinyl group is neutralized by the nucleophilic attack of a thiol scavenger, rendering the molecule inert.

Quantitative Data & Safety Parameters

ParameterSpecificationNotes
Personal Protective Equipment (PPE) Nitrile Gloves (Double gloving recommended), Lab Coat, Safety Glasses.Vinyl sulfonamides can penetrate thin latex.
Spill Absorbent Vermiculite or Polypropylene Pads.Do not use combustible materials (sawdust) if pure.
Disposal Method Incineration (High Temp).Do not landfill.
Container Material Glass or HDPE (High-Density Polyethylene).Avoid LDPE for long-term storage of pure liquid.

References

  • American Chemical Society (ACS). (2023). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Vinyl Sulfonamide Derivatives. Retrieved from [Link]

Sources

Personal protective equipment for handling N-ethylethenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling N-ethylethenesulfonamide

Executive Summary: The "Silent" Hazard[1]

This compound is not a standard solvent or inert reagent.[1] In drug discovery, it is often utilized as a covalent "warhead" —a fragment designed to irreversibly bind to protein targets via Michael addition.[2]

The Safety Paradox: The very feature that makes this molecule valuable in medicinal chemistry (its ability to alkylate cysteine residues) makes it a potent biological hazard. It does not just "irritate" tissue; it permanently modifies proteins on contact.

Core Directive: Treat this compound as a Class 1B Skin Corrosive and a High-Potency Sensitizer .[1][2] Standard laboratory practices are insufficient. This guide mandates an elevated containment protocol.

Hazard Mechanism & Causality

To understand the PPE requirements, you must understand the molecular mechanism of toxicity.

  • The Electrophile: The vinyl group (

    
    ) conjugated to the electron-withdrawing sulfonamide (
    
    
    
    ) creates a highly reactive Michael acceptor.[1]
  • The Biological Target: It reacts rapidly with nucleophiles, specifically the thiol (

    
    ) group of cysteine and the amine (
    
    
    
    ) group of lysine in human skin and respiratory proteins.[1][2]
  • The Consequence: This alkylation triggers an immune response (sensitization) and direct tissue necrosis (chemical burns). Unlike acid burns, which dissociate, this forms a stable covalent bond, making decontamination difficult.[1]

Personal Protective Equipment (PPE) Matrix

Standard 4-mil nitrile gloves provide insufficient protection against small, electrophilic vinyl sulfonamides. They can permeate thin nitrile in minutes without visible degradation.

Table 1: Mandatory PPE Specifications
ComponentStandard Lab GearREQUIRED Specification for this compound Scientific Rationale
Hand Protection Single Nitrile GloveDouble Gloving Protocol: 1. Inner: 4-mil Nitrile2.[1] Outer: 5-mil Nitrile OR Laminate (Silver Shield®)The "sacrificial" outer layer absorbs the initial splash. Laminate films provide >4hr breakthrough time for sulfonamides.
Eye Protection Safety GlassesChemical Goggles (Indirect Venting) Vapors/aerosols can bypass glasses.[2] Goggles seal the orbital area against alkylating vapors.
Respiratory Lab VentilationFume Hood (Face Velocity >100 fpm) Volatility allows inhalation of the Michael acceptor, leading to irreversible respiratory sensitization.[2]
Body Defense Lab CoatTyvek® Sleeves + Chemical Apron Cotton lab coats absorb and hold the chemical against the skin.[2] Impervious layers are required.[3][4]

Operational Workflow: The "Zero-Contact" Protocol

Phase A: Preparation & Weighing
  • Static Control: Sulfonamide solids/oils are prone to static charge. Use an anti-static gun before weighing to prevent "fly-away" particles.

  • Containment: NEVER weigh this chemical on an open bench. Move the analytical balance into the fume hood. If the balance is fixed, use a secondary containment box for transfer.

Phase B: Reaction Setup
  • Solvent First: Charge the reaction vessel with solvent before adding this compound. This dilutes the "warhead" immediately upon addition, reducing vapor pressure and concentration.

  • Syringe Transfer: If the compound is a liquid or oil, use a gas-tight syringe with a Luer-lock tip.[1] Avoid open pouring.

  • The "Dirty" Zone: Designate a specific tray in the hood as the "Hot Zone." All spatulas, septa, and weigh boats that touch the compound stay in this tray until quenched.

Phase C: Quenching & Decontamination

Do not wash equipment directly with water.[2] Water is a poor nucleophile and will not deactivate the vinyl group efficiently.

  • Quench Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate or 1M Glycine (adjusted to pH 8-9).[1][2]

  • Mechanism: The thiosulfate or glycine acts as a "scavenger" nucleophile, reacting with the vinyl group to form a harmless, water-soluble adduct.[1]

  • Protocol: Soak all contaminated glassware/tools in the Quench Solution for 24 hours before standard washing.

Visualizing the Safety Logic

Figure 1: PPE Selection Hierarchy

This decision tree illustrates the logic for selecting barrier protection based on the activity state.

PPE_Hierarchy Start Handling this compound State Determine Physical State/Activity Start->State Solid Solid / Weighing State->Solid Liquid Liquid / Solution / Heating State->Liquid Risk1 Risk: Dust Inhalation & Contact Solid->Risk1 Risk2 Risk: Vapor & Splash Liquid->Risk2 Action1 Protocol A: Fume Hood + Double Nitrile Risk1->Action1 Action2 Protocol B: Fume Hood + Silver Shield Liners + Chemical Goggles Risk2->Action2

Caption: Protocol selection based on physical state. Note that heating or dissolving the compound escalates the PPE requirement to Protocol B.[1]

Figure 2: Emergency Spill Response Workflow

A self-validating loop for managing accidental release.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Close Hood Sash) Spill->Evacuate PPE_Up 2. Don Full PPE (Goggles, Double Gloves, Lab Coat) Evacuate->PPE_Up Absorb 3. Cover with Absorbent (Vermiculite/Sand) PPE_Up->Absorb Deactivate 4. Apply Deactivator (10% Sodium Thiosulfate) Absorb->Deactivate Wait 15 mins Collect 5. Collect as HazWaste (Do NOT trash) Deactivate->Collect

Caption: The critical step is "Deactivate." Collecting unreacted vinyl sulfonamide into a waste bin creates a secondary hazard for disposal staff.

References

  • National Institutes of Health (PubChem). Vinyl Sulfone Safety & Hazards. PubChem Compound Summary. Available at: [Link][1][2]

  • Schwöbel, J. A., et al. (2011). Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Chemical Research in Toxicology. Available at: [Link]

  • Jackson, P. A., et al. (2021).[2] Attenuation of the Reaction of Michael Acceptors with Biologically Important Nucleophiles. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylethenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.